4-Bromo-7-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBQHZQGQMDUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653680 | |
| Record name | 4-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-29-6 | |
| Record name | 4-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-7-fluoroquinoline: A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Its rigid bicyclic system provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of halogen atoms, particularly fluorine, onto this scaffold has become a cornerstone of contemporary drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide focuses on 4-Bromo-7-fluoroquinoline, a key heterocyclic building block that masterfully combines the reactivity of a bromine atom at the 4-position with the modulating effects of a fluorine atom at the 7-position. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the 7-fluoro substituent can enhance binding interactions and improve pharmacokinetic properties, making this molecule an invaluable intermediate in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors. This document provides an in-depth exploration of its chemical properties, structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid at room temperature. The molecule consists of a quinoline ring system where a bromine atom is attached to position 4 and a fluorine atom to position 7. This specific arrangement of substituents dictates its reactivity and utility.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1070879-29-6 |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 299.7 ± 20.0 °C (Predicted) |
| Density | 1.647 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.20 ± 0.27 (Predicted) |
| SMILES String | BrC1=C2C(C=C(F)C=C2)=NC=C1 |
| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N |
The structure of this compound is depicted below:
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The protons on the carbocyclic ring will exhibit coupling to the fluorine atom, resulting in characteristic doublet of doublets or triplet of doublets patterns. The protons at positions 2, 3, 5, 6, and 8 will each give a unique signal in the aromatic region (typically δ 7.0-9.0 ppm).
-
¹³C NMR: The spectrum will display nine signals for the carbon atoms of the quinoline ring. The carbons directly bonded to the bromine (C4) and fluorine (C7) atoms will show characteristic chemical shifts. Furthermore, the carbons in proximity to the fluorine atom will exhibit C-F coupling, which is a valuable tool for signal assignment.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, commonly starting from a suitably substituted aniline. A plausible and efficient synthetic route is the Gould-Jacobs reaction followed by halogenation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the synthesis of similar quinoline derivatives.
Step 1: Condensation of 3-Fluoro-4-bromoaniline with Diethyl ethoxymethylenemalonate (EMME)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude anilinomethylenemalonate intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization to 7-Fluoro-4-hydroxyquinoline
-
To the crude product from Step 1, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. This high temperature induces cyclization to form the quinolone ring.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to obtain 7-fluoro-4-hydroxyquinoline.
Step 3: Bromination to this compound
-
In a fume hood, carefully add phosphorus oxybromide (POBr₃) (2-3 eq) to the 7-fluoro-4-hydroxyquinoline obtained in Step 2.
-
Heat the mixture to 100-110 °C and stir for 2-4 hours. The reaction converts the hydroxyl group at the 4-position to a bromine atom.
-
After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Reactivity and Key Chemical Transformations
The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-F bonds. The C-Br bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond at the 7-position is generally more stable under these conditions, allowing for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-7-fluoroquinoline derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline core.
Representative Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., sodium tert-butoxide) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 4-substituted-7-fluoroquinoline scaffold is a key feature in a number of biologically active molecules, particularly kinase inhibitors. The 7-fluoro group can participate in favorable interactions with the kinase hinge region, while the substituent at the 4-position, installed via the reactions described above, can be tailored to target the solvent-exposed region of the ATP-binding pocket.
While specific publicly disclosed drug candidates synthesized directly from this compound are proprietary, the strategic importance of this intermediate is evident from the numerous patents filed by pharmaceutical companies for compounds bearing the 4-amino-7-fluoroquinoline core for the treatment of various cancers and inflammatory diseases. The substitution pattern allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. As with many halogenated aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the selective functionalization of the 4-position via robust cross-coupling methodologies, allows for the efficient construction of complex molecular architectures. The presence of the 7-fluoro substituent provides an additional tool for modulating the biological and physicochemical properties of the target molecules. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this key intermediate is essential for the design and synthesis of next-generation therapeutics.
A Senior Application Scientist's Technical Guide to 4-Bromo-7-fluoroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. 4-Bromo-7-fluoroquinoline emerges as a particularly valuable building block, engineered for versatility in synthetic campaigns. Its design incorporates two key features: a bromine atom at the C-4 position, primed for a host of palladium-catalyzed cross-coupling reactions, and a fluorine atom at the C-7 position, a common modification in potent fluoroquinolone antibiotics known to enhance antibacterial activity and cell penetration.[1]
This guide provides an in-depth analysis of this compound, moving beyond a simple cataloging of properties to explain its core reactivity, strategic applications in drug development, and a practical, field-tested protocol for its use in synthesis.
Part 1: Core Compound Profile
A comprehensive understanding of a reagent begins with its fundamental properties. The data presented below has been consolidated from reliable chemical suppliers and databases.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1070879-29-6 | |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | |
| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)N=C1Br |
Physicochemical Properties
Note: Many physical properties for this specific compound are not experimentally determined and are based on computational predictions. Researchers should verify these properties upon receipt of the material.
| Property | Value | Notes |
| Physical Form | Solid | |
| XlogP | 2.9 | Predicted value, indicating moderate lipophilicity.[3] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Insoluble in water; soluble in common organic solvents like Dioxane, DMF, Toluene. | Based on typical reactivity in cross-coupling reactions. |
Commercial Availability
This compound is available from several fine chemical suppliers catering to the research and development sector. Lead times and purity specifications may vary.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | Not specified | Sold for early discovery research; buyer assumes responsibility for purity confirmation. |
| Fluorochem | >97% | - |
| Ambeed | 95% | [4] |
| ChemicalBook | 98% | Lists multiple suppliers. |
Part 2: Scientific Foundation: Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its substituents. The C-Br bond is the primary reaction handle, while the C-F bond and the quinoline nitrogen modulate the electronic character of the ring system.
Causality of Reactivity: The bromine atom at the C-4 position makes this site highly susceptible to oxidative addition by a low-valent palladium(0) catalyst. This is the crucial initiation step for a wide array of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern pharmaceutical synthesis due to their broad functional group tolerance and reliability in forming C-C and C-N bonds, respectively.
The electron-withdrawing nature of both the fluorine atom at C-7 and the quinoline nitrogen atom serves to activate the C-Br bond towards oxidative addition, often allowing for milder reaction conditions compared to more electron-rich aryl bromides.
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, a primary application for this substrate.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Application in Drug Development & Experimental Protocol
The 7-fluoroquinoline scaffold is a hallmark of many antibacterial agents. By using this compound, medicinal chemists can rapidly generate libraries of novel 4-substituted analogues to probe structure-activity relationships (SAR). For instance, introducing aryl, heteroaryl, or amino groups at the C-4 position can significantly alter the compound's target engagement, spectrum of activity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Representative Protocol: Suzuki-Miyaura Coupling
The following is a robust, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure is adapted from standard methods and is designed to be a reliable starting point for optimization.
Self-Validation and Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, albeit older, catalyst for many Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, a modern catalyst system using a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos) would be the next logical step.
-
Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid for transmetalation without promoting significant side reactions like ester hydrolysis. The aqueous solution is critical for the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask, add this compound (1.0 eq, e.g., 226 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the phosphine ligands and deactivate the Pd(0) catalyst.
-
-
Solvent and Base Addition:
-
Via syringe, add 1,4-Dioxane (5 mL). Stir the mixture for 5 minutes to ensure dissolution.
-
In a separate vial, prepare a 2 M solution of Sodium Carbonate (Na₂CO₃) in deionized water. Add 2.0 mL of this solution (4.0 mmol) to the reaction flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 90-100 °C.
-
Stir the reaction vigorously. The mixture will be biphasic.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting boronic acid and have a different Rf from the starting aryl bromide. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure 4-aryl-7-fluoroquinoline product.
-
Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound is more than just another chemical intermediate; it is a strategically designed tool for medicinal chemists. Its inherent reactivity as an electrophilic partner in robust cross-coupling reactions, combined with the pharmacologically significant 7-fluoroquinoline core, makes it an ideal starting point for the synthesis of novel drug candidates. By understanding the principles behind its reactivity and employing validated protocols, researchers can efficiently leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. chim.it [chim.it]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. PubChemLite - 4-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. CAS Index | Ambeed [ambeed.com]
Foreword: The Strategic Importance of the Quinoline Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The introduction of halogen substituents, particularly fluorine and bromine, further enhances the utility of this scaffold. Fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while bromine serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions.
This guide provides a detailed examination of this compound, a key intermediate in the development of next-generation pharmaceuticals. We will move beyond a simple recitation of protocols to explore the underlying rationale for specific synthetic strategies and the logic behind the characterization workflow, empowering researchers to not only replicate but also adapt these methods for their own discovery programs.
Part 1: Synthetic Strategy and Execution
The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic ring system from acyclic precursors. The Gould-Jacobs reaction is a particularly robust and widely adopted method. Our approach will be a variation of this strategy, beginning with a commercially available fluoroaniline and constructing the quinoline core through a sequence of condensation, cyclization, and aromatization, followed by a targeted bromination step.
Conceptual Synthetic Workflow
The overall strategy involves a three-stage process:
-
Formation of an Anilinomethylene Intermediate: Reaction of a substituted aniline with a malonic acid derivative.
-
Thermal Cyclization: High-temperature reaction to form the 4-hydroxyquinoline core.
-
Halogenation: Conversion of the 4-hydroxy group to a 4-bromo group.
Spectroscopic Profile of 4-Bromo-7-fluoroquinoline: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 4-Bromo-7-fluoroquinoline (C₉H₅BrFN), a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization and quality control of this and structurally related compounds.
Introduction
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities and applications.[2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that warrants detailed spectroscopic investigation. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships in various research and development settings.
This guide provides a predictive but scientifically grounded overview of the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. The interpretations are based on the foundational principles of spectroscopy and comparative analysis with structurally related halo-substituted quinolines.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of spectroscopic signals. The structure of this compound with the conventional numbering system is presented below.
Figure 1. Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The fluorine atom will also introduce characteristic through-bond couplings to the neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.7 - 8.9 | d | J(H2, H3) = 4.5 - 5.0 |
| H-3 | 7.5 - 7.7 | d | J(H3, H2) = 4.5 - 5.0 |
| H-5 | 8.0 - 8.2 | d | J(H5, H6) = 9.0 - 9.5 |
| H-6 | 7.3 - 7.5 | dd | J(H6, H5) = 9.0 - 9.5, J(H6, F) = 8.5 - 9.0 |
| H-8 | 7.8 - 8.0 | dd | J(H8, F) = 10.0 - 11.0, J(H8, H6) = ~2.0 |
Interpretation:
-
H-2 and H-3: These protons on the pyridine ring will appear as doublets due to coupling with each other. H-2 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.
-
H-5, H-6, and H-8: These protons are on the benzene ring. The fluorine at C-7 will have a significant influence on their chemical shifts and multiplicities.
-
H-8 is expected to show a doublet of doublets due to a large ortho-coupling with the fluorine atom and a smaller meta-coupling with H-6.
-
H-6 will also appear as a doublet of doublets due to ortho-coupling with H-5 and a significant coupling to the fluorine at C-7.
-
H-5 will likely be a doublet due to ortho-coupling with H-6.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 125 - 127 (d, J(C4, F) ≈ 4-5 Hz) |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 (d, J(C5, F) ≈ 4-5 Hz) |
| C-6 | 115 - 117 (d, J(C6, F) ≈ 20-25 Hz) |
| C-7 | 162 - 165 (d, J(C7, F) ≈ 250-260 Hz) |
| C-8 | 110 - 112 (d, J(C8, F) ≈ 20-25 Hz) |
| C-8a | 128 - 130 |
Interpretation:
-
C-7: The carbon directly attached to the fluorine atom will exhibit the most significant downfield shift and a very large one-bond carbon-fluorine coupling constant (¹JCF), which is characteristic.
-
C-6 and C-8: The carbons ortho to the fluorine will show significant two-bond carbon-fluorine couplings (²JCF).
-
C-4 and C-5: Carbons meta to the fluorine will display smaller three-bond carbon-fluorine couplings (³JCF).
-
C-4: The carbon bearing the bromine atom will experience a moderate shielding effect compared to an unsubstituted carbon.
-
Pyridine Ring Carbons (C-2, C-3, C-4a, C-8a): Their chemical shifts will be in the typical range for a quinoline ring system, with C-2 and C-4a being the most downfield due to the influence of the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to encompass all aromatic signals (e.g., 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A sufficient number of scans and a suitable relaxation delay are crucial for detecting all carbon signals, including quaternary carbons.
-
Figure 2. General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions arising from the vibrations of the aromatic quinoline core and the carbon-halogen bonds.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Interpretation |
| 3100 - 3000 | Aromatic C-H stretching vibrations |
| 1620 - 1580 | C=C and C=N stretching vibrations of the quinoline ring |
| 1500 - 1400 | Aromatic ring skeletal vibrations |
| 1250 - 1150 | C-F stretching vibration |
| 900 - 800 | Out-of-plane C-H bending vibrations (characteristic of substitution pattern) |
| 600 - 500 | C-Br stretching vibration |
Interpretation:
-
The presence of sharp peaks in the 3100-3000 cm⁻¹ region will confirm the aromatic nature of the compound.
-
Strong absorptions between 1620 cm⁻¹ and 1400 cm⁻¹ are characteristic of the quinoline ring system.[3]
-
A strong band in the 1250-1150 cm⁻¹ range is indicative of the C-F bond.[4][5]
-
The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.[3]
-
The pattern of peaks in the 900-800 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity for the two isotopes, ⁷⁹Br and ⁸¹Br.
-
m/z for C₉H₅⁷⁹BrFN⁺ ≈ 225.96
-
m/z for C₉H₅⁸¹BrFN⁺ ≈ 227.96
-
-
Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of small, stable molecules or radicals.
Figure 3. Predicted key fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of HCN: A common fragmentation pathway for quinoline and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule from the pyridine ring, leading to a fragment ion at m/z 199/201.
-
Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (Br•), resulting in a fragment ion at m/z 146.
-
Further Fragmentation: Subsequent loss of a fluorine radical from the [M-HCN]⁺. fragment could also be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and would likely produce the fragmentation patterns described. Electrospray Ionization (ESI) could also be used, particularly with LC-MS, which would primarily show the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on established principles and comparative data. The detailed interpretations of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra serve as a valuable resource for the identification, characterization, and quality assessment of this important heterocyclic compound. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectroscopic data. While predictive in nature, this guide is grounded in scientific expertise and is intended to facilitate further research and development involving this compound.
References
4-Bromo-7-fluoroquinoline: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast array of functionalized quinolines, 4-Bromo-7-fluoroquinoline has emerged as a particularly versatile and strategic building block. Its unique substitution pattern—a reactive bromine atom at the 4-position and a fluorine atom at the 7-position—offers chemists orthogonal handles for sequential, site-selective modifications. This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the rationale behind catalyst and reagent selection, empowering researchers to leverage this key intermediate in the synthesis of novel chemical entities.
Core Characteristics of this compound
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a solid at room temperature with a molecular weight that makes it easy to handle and measure accurately for stoichiometric calculations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 1070879-29-6 | [4] |
| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N |
The true synthetic value of this molecule lies in its electronic and steric properties. The electron-withdrawing quinoline nitrogen atom, combined with the electronegative fluorine at C7, renders the entire heterocyclic system electron-deficient. This electronic nature is pivotal, as it dictates the molecule's reactivity in different chemical environments. The bromine atom at C4 serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the strong C-F bond at C7 is generally more resistant to these conditions but can be activated for nucleophilic aromatic substitution (SₙAr). This differential reactivity is the cornerstone of its utility.
Caption: Key synthetic pathways accessible from this compound.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-bromine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions. This class of reactions provides a powerful and modular approach to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in pharmaceutical compounds.[5] The reactivity of aryl halides in these transformations typically follows the trend I > Br > Cl, making the C4-bromo group an ideal handle for selective functionalization.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating biaryl structures.[6] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8]
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[9] The solvent system, often a mixture like dioxane and water, is chosen to solubilize both the organic and inorganic reagents.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as Na₂CO₃ or K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water, via syringe.[10]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoroquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl amines is a cornerstone of drug development. The Buchwald-Hartwig amination provides a general and efficient method for this transformation, overcoming the limitations of older methods like the Goldberg reaction or direct SₙAr on unactivated rings.[11][12]
Causality and Mechanistic Insight: This reaction couples an aryl halide with a primary or secondary amine.[13] The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[14] These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine without competing in the reaction.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and the phosphine ligand (e.g., XPhos, 0.02-0.10 eq.). Add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Seal the tube, evacuate, and backfill with an inert gas. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-amino-7-fluoroquinoline product.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[15] This reaction is unique in that it typically requires a dual-catalyst system of palladium and a copper(I) salt.[16]
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig. The copper cycle's role is to react with the terminal alkyne, after deprotonation by an amine base (which often doubles as the solvent), to form a copper(I) acetylide intermediate.[16] This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the crucial C-C bond formation.[16]
Field-Proven Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent like THF or toluene.
-
Base and Catalysts: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq.).[17] Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.01-0.10 eq.).[17]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, evaporate the solvent, and purify the residue by flash chromatography to isolate the 4-alkynyl-7-fluoroquinoline.
Nucleophilic Aromatic Substitution (SₙAr) at the C7-Position
While the C4-Br bond dominates in cross-coupling, the C7-F bond offers a distinct reactive opportunity via Nucleophilic Aromatic Substitution (SₙAr).
Causality and Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group. For this reaction to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups. In this compound, the entire quinoline ring system is electron-deficient due to the ring nitrogen.
Counterintuitively, fluorine is an excellent leaving group in SₙAr.[18] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the C7 carbon highly electrophilic and thus susceptible to attack, accelerating this crucial first step.[19] While the C-F bond is strong, breaking it occurs in the fast, second step after the energy barrier to form the Meisenheimer complex has been overcome.[18] This allows for selective functionalization at C7 with strong nucleophiles (e.g., alkoxides, thiolates, amines) under conditions that leave the C4-Br bond intact.
Caption: Energy profile for the addition-elimination SₙAr mechanism.
Field-Proven Protocol: SₙAr with an Amine
-
Setup: In a sealed vial, dissolve this compound (1.0 eq.) and the desired amine nucleophile (e.g., morpholine, 2.0-3.0 eq.) in a polar aprotic solvent such as DMSO or NMP.
-
Base: Add a base like K₂CO₃ or DIPEA (2.0-3.0 eq.) to act as a proton scavenger.
-
Reaction: Seal the vial tightly and heat the mixture to a high temperature (typically 120-160 °C). Microwave irradiation can significantly accelerate this reaction. Monitor progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization to yield the 7-amino-4-bromoquinoline product.
Application in Drug Discovery and Medicinal Chemistry
The synthetic versatility of this compound makes it an invaluable starting material for building libraries of complex molecules for biological screening. Quinolone and fluoroquinolone cores are well-established pharmacophores in antibacterial agents.[20][21] By using the reactions described above, medicinal chemists can systematically modify the C4 and C7 positions to probe structure-activity relationships (SAR). For example, a Suzuki coupling at C4 could introduce various aryl groups to interact with a specific pocket of a target enzyme, while a subsequent SₙAr or Buchwald-Hartwig reaction could install different amine functionalities to modulate solubility, cell permeability, or target engagement.[1][22] This building block is particularly relevant in the synthesis of kinase inhibitors, where the quinoline scaffold often serves as an effective "hinge-binding" motif.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[23]
-
Storage: Store in a tightly closed container in a cool, dry place.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-7-fluoroisoquinoline | C9H5BrFN | CID 89650401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - [sigmaaldrich.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 21. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 23. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Discovery and Enduring Legacy of Quinoline-Based Compounds
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The quinoline scaffold, a simple fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry. Its journey from a coal tar byproduct to the structural heart of revolutionary pharmaceuticals is a compelling narrative of chemical ingenuity and serendipitous discovery. This guide provides an in-depth exploration of the history, synthesis, and evolution of quinoline-based compounds. We will trace their development from the first antimalarials like quinine and chloroquine to the broad-spectrum antibacterial potency of the fluoroquinolones. By examining key synthetic methodologies, structure-activity relationships, and mechanisms of action, this document serves as a vital resource for professionals engaged in the ongoing quest for novel therapeutics.
The Genesis of Quinoline: From Industrial Waste to Scientific Wonder
The story of quinoline begins not in a pristine laboratory, but in the thick, black residue of industrial coal production. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol" (Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural antimalarial alkaloid, quinine, with potassium hydroxide, which he called "Chinolein" or "quinoline".[1] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, unifying the industrial and natural-product origins of this pivotal heterocycle.[1]
For decades, the precise structure remained a puzzle until August Kekulé, renowned for his work on benzene, proposed the correct fused-ring structure of a benzene ring joined to a pyridine ring in 1869.[2] This structural elucidation was a critical turning point, transforming quinoline from a chemical curiosity into a tangible scaffold that chemists could intentionally synthesize and modify.[2]
dot graph "Quinoline_Scaffold" { graph [maxWidth="760", fontname="Arial", fontsize=12, splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ddot Caption: The fundamental bicyclic aromatic structure of quinoline.
The Antimalarial Revolution: A Royal Bark and a Wartime Imperative
The first chapter of quinoline's therapeutic legacy is inextricably linked to the fight against malaria. For centuries, the bark of the South American Cinchona tree was the only effective treatment, a remedy first documented in Europe in the 1600s.[3] In 1820, French chemists isolated the active alkaloid, quinine, which possesses a complex quinoline core.[3] Quinine became the global standard of care, but reliance on a natural source proved precarious, a vulnerability starkly exposed during World War II when traditional supply lines were severed.[4]
This geopolitical crisis catalyzed a massive research effort to develop synthetic antimalarials. Building on earlier German research from 1934 that had produced "Resochin," American scientists refined and scaled up the synthesis of a potent 4-aminoquinoline derivative.[3] This compound, introduced in 1945, was named chloroquine.[3] Its simple structure, efficacy, and low cost made it a cornerstone of the WHO's global malaria eradication campaign after the war.[3]
Chloroquine and other 4-aminoquinolines are thought to exert their antimalarial effect by interfering with the parasite's detoxification of heme. Inside the parasite's food vacuole, heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into inert hemozoin. Chloroquine is believed to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.
The Antibacterial Breakthrough: An Accidental Discovery and the Rise of the Quinolones
The next major leap for the quinoline family came from an unexpected source: a failed synthesis. In 1962, while attempting to synthesize chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[5][6] This compound was nalidixic acid , the first of the quinolone antibiotics.[5][6][7]
While technically a naphthyridine, nalidixic acid is considered the progenitor of the entire quinolone class.[5] Its activity was largely limited to Gram-negative bacteria and its primary use was for treating urinary tract infections.[8] However, its discovery revealed a powerful new mechanism for antibacterial action: the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication and repair.[8][9][10]
This discovery sparked a wave of medicinal chemistry innovation. Researchers quickly realized that modifying the core quinolone structure could dramatically enhance its potency and spectrum of activity. The pivotal breakthrough occurred in the 1970s with the addition of a fluorine atom at the C-6 position and a piperazine ring at C-7.[7][11] This created the fluoroquinolones , a second generation of antibiotics with vastly superior properties.[11] Norfloxacin and ciprofloxacin were among the first of this new wave, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria and achieving better systemic distribution in the body.[11][12]
dot graph "Evolution_of_Quinolones" { graph [maxWidth="760", rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} ddot Caption: Key structural modifications drove the evolution of quinolone antibiotics.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Quinolones function by trapping bacterial topoisomerase enzymes on DNA.[9] They form a ternary complex with the enzyme and the cleaved DNA strands, preventing the re-ligation step of the enzyme's catalytic cycle.[10][13] This leads to an accumulation of double-stranded DNA breaks, which triggers cell death.[10] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[9] This dual-targeting capability contributes to their broad-spectrum efficacy.
Key Synthetic Methodologies: The Friedländer Synthesis
The ability to construct the quinoline core in the laboratory was essential for its development. While several methods exist (e.g., Skraup, Doebner-von Miller), the Friedländer synthesis , first reported by Paul Friedländer in 1882, is a particularly versatile and widely used method.[14][15][16] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., a ketone or aldehyde with a hydrogen on the carbon adjacent to the carbonyl).[17][14][15][16] The reaction is typically catalyzed by acid or base and proceeds via a condensation followed by a cyclodehydration.[17][15]
Experimental Protocol: A Representative Friedländer Synthesis
Objective: To synthesize 2-methylquinoline from 2-aminobenzaldehyde and acetone.
Materials:
-
2-aminobenzaldehyde
-
Acetone (excess)
-
Sodium hydroxide (NaOH) or p-Toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add a significant excess of acetone (5-10 eq) to the flask, followed by a catalytic amount of sodium hydroxide (e.g., 0.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the catalyst by adding a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-methylquinoline can be purified further by column chromatography or distillation under reduced pressure.
dot graph "Friedlander_Workflow" { graph [maxWidth="760", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} ddot Caption: A generalized workflow for the Friedländer quinoline synthesis.
The Modern Era and Future Outlook
The versatility of the quinoline scaffold continues to inspire modern drug discovery. Beyond infectious diseases, quinoline derivatives are being investigated and used as anti-inflammatory, antitumor, and neuroprotective agents.[18] The core structure serves as a privileged scaffold—a molecular framework that is repeatedly found in biologically active compounds.
The historical journey of quinoline-based compounds, from a byproduct of the industrial revolution to a pillar of modern medicine, highlights the power of chemical synthesis and the importance of recognizing potential in unexpected places. The ongoing exploration of this remarkable heterocycle ensures that its legacy will continue to evolve, yielding new therapies for generations to come.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. biosynce.com [biosynce.com]
- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 4. Science: From Coal Tar | TIME [time.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 11. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of action of fluoroquinolones:the basics... [facm.ucl.ac.be]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the Fluoroquinolone Scaffold
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-Bromo-7-fluoroquinoline for Advanced Drug Discovery
The quinoline core, and particularly its fluorinated analogues, represents a "privileged scaffold" in medicinal chemistry.[1][2] These heterocyclic systems are central to a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The strategic introduction of a fluorine atom, as seen in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This compound is a pivotal building block for drug development professionals. The bromine atom at the C4 position serves as a versatile synthetic handle for carbon-carbon bond formation, allowing for the systematic introduction of diverse molecular fragments. Among the array of cross-coupling methodologies, the Nobel Prize-winning Suzuki-Miyaura reaction stands out as a robust, versatile, and highly reliable tool for this purpose.[4][5] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it an indispensable technique in the synthesis of complex molecules for drug discovery programs.[6][7]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling using this compound, moving beyond a simple recitation of steps to explain the critical scientific principles that ensure a successful and reproducible outcome.
Pillar 1: The Mechanistic Rationale - Understanding the "Why"
A successful Suzuki coupling is not merely about mixing reagents; it is about controlling a delicate catalytic cycle. Each component—catalyst, ligand, base, and solvent—plays a crucial, interconnected role. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="R¹-Pd(II)L₂-X\n(Organopalladium Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\nCoupled Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="[R²-B(OR)₃]⁻\nActivated Boronate", shape=component, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base_Activation [label="Base Activation\nof R²-B(OH)₂", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + R¹-X\n(this compound)"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronate -> Transmetalation [label=" Base"]; Base_Activation -> Boronate [style=dashed]; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } digraph Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Causality Behind Experimental Choices
-
The Catalyst System (Palladium Precursor & Ligand):
-
Palladium Source: The reaction is initiated by a Pd(0) species. While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to use stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) state.[8][9]
-
The Ligand's Critical Role: The choice of phosphine ligand is paramount. The quinoline nitrogen's lone pair of electrons can coordinate to the palladium center, effectively acting as a poison and forming inactive catalyst species.[9] To counteract this, bulky, electron-rich phosphine ligands like XPhos, SPhos, or triphenylphosphine (PPh₃) are employed. These ligands sterically shield the palladium atom, preventing the inhibitory coordination of the quinoline substrate.[9]
-
-
The Base (The Activator):
-
The base does not act merely as a pH modifier; its primary role is to activate the boronic acid.[4][10] It reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex ([R²-B(OR)₃]⁻). This "ate" complex is essential for the transmetalation step, where the organic group (R²) is transferred from boron to the palladium center.[10]
-
Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11] The strength of the base can influence the reaction rate and the prevalence of side reactions. For instance, strong bases like hydroxides can sometimes accelerate protodeboronation, an undesired side reaction that consumes the boronic acid.[12]
-
-
The Solvent System (The Medium):
-
A solvent system capable of dissolving both the organic starting materials and the inorganic base is required. Aprotic polar solvents or ethereal solvents are standard.[12]
-
Mixtures of solvents like 1,4-dioxane/water, THF/water, or toluene/water are frequently used.[4][13] The presence of a small amount of water is often beneficial, as it can aid in dissolving the base and facilitate the formation of the active boronate species. However, excess water should be avoided as it can promote protodeboronation.[12]
-
-
The Boron Reagent (The Nucleophile):
-
While boronic acids are common, they can be susceptible to decomposition, particularly through protodeboronation.[12]
-
For challenging couplings or sensitive substrates, more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, are excellent alternatives.[12] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing degradation and often leading to higher yields.[12]
-
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the Suzuki coupling of this compound with a representative arylboronic acid. All steps are designed to be self-validating by emphasizing control over the reaction environment.
// Nodes Setup [label="1. System Setup\n- Schlenk Flask\n- Add Solids:\n (Substrate, Boronic Acid, Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Inert Atmosphere\n- Evacuate & Backfill with Argon (3x)\n- Maintain positive Argon pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvents [label="3. Solvent Addition\n- Add degassed solvents via syringe\n (e.g., Dioxane/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Reaction\n- Heat to specified temperature (e.g., 85-100 °C)\n- Stir vigorously", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="5. Monitoring\n- TLC or LC-MS analysis\n- Check for consumption of starting material", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Workup [label="6. Workup\n- Cool to RT\n- Dilute with EtOAc\n- Wash with Water & Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n- Dry (Na₂SO₄), Filter, Concentrate\n- Silica Gel Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product\n4-Aryl-7-fluoroquinoline", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Inert; Inert -> Solvents; Solvents -> Reaction; Reaction -> Monitor [label=" (4-24 h)"]; Monitor -> Reaction [style=dashed, label=" If incomplete"]; Monitor -> Workup [label=" If complete"]; Workup -> Purify; Purify -> Product; } digraph Figure 2: Standard Experimental Workflow for Suzuki Coupling.
Protocol: Synthesis of 4-(Aryl)-7-fluoroquinoline
Materials and Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (0.03 equiv, 3 mol%) or Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or pressure vessel, magnetic stir bar, condenser, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.
Step-by-Step Procedure:
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).[14]
-
Expertise Note: Adding the solid reagents first under ambient conditions is often more convenient. The critical inert atmosphere is established in the next step before solvents are added.
-
-
Establishing an Inert Environment:
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with inert gas (Argon is preferred). Repeat this evacuate/backfill cycle a total of three times.[9] This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The final concentration of the bromoquinoline should be approximately 0.1 M.[15]
-
Trustworthiness Note: Solvents should be degassed by bubbling Argon through them for 15-20 minutes prior to use to minimize dissolved oxygen.
-
-
Reaction Execution:
-
With the inert gas flowing through the condenser, heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.[5]
-
Allow the reaction to proceed for 4-24 hours.
-
-
Monitoring Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken via syringe. The reaction is considered complete upon the disappearance of the this compound starting material.[1]
-
-
Aqueous Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-Aryl-7-fluoroquinoline product.
-
Pillar 3: Data-Driven Optimization & Troubleshooting
The optimal conditions for a Suzuki coupling can be highly dependent on the specific arylboronic acid used. The following table provides a summary of common variables and their impact, serving as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | A: A general, reliable Pd(0) catalyst. B: A robust Pd(II) precatalyst, often good for heteroaromatic substrates. C: A modern Buchwald-type system, highly active and excellent for challenging or electron-rich partners.[9] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | A: A standard, effective base. B: A stronger base, often used for more difficult couplings.[12] C: A highly effective but more expensive base, often provides superior results. |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | THF / H₂O | The choice depends on substrate solubility and temperature requirements. Dioxane and Toluene allow for higher reaction temperatures than THF.[5] |
| Temperature | 80 °C | 100 °C | 60 °C | Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition or side reactions. Optimization is key.[12] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Protodeboronation (Boronic acid is consumed, but no product forms):
-
Homocoupling (Formation of R²-R²):
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Improve the degassing procedure for the reaction mixture and solvents.[16]
-
-
Dehalogenation (Bromo group is replaced by Hydrogen):
-
Cause: A side reaction where a hydride ligand reductively eliminates with the aryl group.
-
Solution: Ensure high purity of all reagents. Some bases or solvent impurities can be hydride sources. Changing the solvent or base may help.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-7-fluoroquinoline
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-7-fluoroquinoline. The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the C4 position is a critical step in the synthesis of numerous biologically active compounds.[1][2][3][4] This guide offers detailed experimental protocols, insights into reaction optimization, and a discussion of the underlying mechanistic principles. The provided methodologies are designed to be a robust starting point for researchers in drug discovery, process development, and academic laboratories, enabling the efficient synthesis of 4-amino-7-fluoroquinoline derivatives.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Quinoline Synthesis
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[5][6][7][8] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[5] The power of the Buchwald-Hartwig amination lies in its broad functional group tolerance and its applicability to a wide range of aryl and heteroaryl halides, including the electron-deficient quinoline system.
The 4-aminoquinoline scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting antimalarial, anticancer, and anti-inflammatory properties.[2][3][4][9] The fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound a valuable starting material for the synthesis of novel drug candidates. This guide will focus on the practical application of the Buchwald-Hartwig amination to this specific substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][5][10] The key steps are:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[7][10]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-amino-7-fluoroquinoline product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7][10]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-7-fluoroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-7-fluoroquinoline as a versatile starting material for the synthesis of potent kinase inhibitors. We present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), and discuss the critical role of the scaffold's unique halogenation in driving reaction selectivity and influencing final compound properties. The methodologies are contextualized with insights into the targeted kinase signaling pathways, such as EGFR, VEGFR, and c-MET, which are frequently implicated in cancer progression.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Quinoline-based molecules have proven to be particularly effective scaffolds for designing such inhibitors.[3][5][6]
The specific starting material, this compound, offers a distinct synthetic advantage due to its differential halogen reactivity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond.[7] This allows for selective functionalization at the C4-position, typically via carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, while leaving the C7-fluoro substituent intact.
The fluorine atom at the C7-position is not merely a passive spectator. Its high electronegativity can profoundly influence the physicochemical properties of the final molecule, enhancing metabolic stability, binding affinity to the target kinase, and membrane permeability.[2][8] This strategic placement of fluorine is a common tactic in modern drug design to improve pharmacokinetic and pharmacodynamic profiles.[8]
This guide will detail two primary synthetic pathways beginning with this compound to generate diverse libraries of potential kinase inhibitors.
Core Synthetic Strategies and Protocols
The two primary reactive sites on this compound allow for a sequential and controlled diversification strategy. The C4-Bromo position is ideal for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling. The resulting intermediate can then be further modified, often by first converting the quinoline into a 4-chloroquinoline derivative, which then readily undergoes nucleophilic aromatic substitution (SNAr) with various amines to build the final inhibitor structure.
Workflow Overview: A Two-Stage Approach to Kinase Inhibitor Scaffolds
The overall synthetic logic involves two main stages: initial core diversification at the C4-position, followed by the introduction of a key amine-containing side chain.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[9] Its high functional group tolerance and relatively mild conditions make it ideal for medicinal chemistry applications.[9][10] In this protocol, we selectively substitute the bromine atom at the C4-position.
Rationale: The choice of a palladium catalyst with phosphine ligands is critical for efficient oxidative addition to the aryl bromide. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.[11][12] A mixed solvent system like 1,4-dioxane and water often provides good solubility for both the organic and inorganic reagents.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-7-fluoroquinoline derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Efficient for aryl bromide coupling; stable and commercially available. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[11] |
| Solvent | 1,4-Dioxane/Water (4:1) | Good solubility for both organic substrate and inorganic base. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle without degrading reagents. |
| Equivalents (Boronic Acid) | 1.1 - 1.5 eq. | A slight excess ensures complete consumption of the starting material. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Amine Installation
To complete the synthesis of many kinase inhibitors, a side chain containing a basic amine is installed. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction.[13][14] The 4-aryl-7-fluoroquinoline intermediate from Protocol 1 must first be converted to a more reactive 4-chloro derivative, as the C-Cl bond is a better leaving group than the C-aryl bond under SNAr conditions.
Part A: Chlorination of the Quinoline Core
This step is a prerequisite for the SNAr reaction. It involves converting the 4-aryl-7-fluoroquinoline into a 4-chloro-4-aryl-7-fluoroquinoline. Note: For simplicity in building the final inhibitor, it is often more practical to perform the SNAr reaction on a 4-chloro-7-fluoroquinoline core first, and then perform the Suzuki coupling. However, the presented sequence highlights the differential reactivity. A more common industrial route might involve starting with 4,7-dichloroquinoline. For the purpose of this guide, we will proceed with the SNAr on a simplified 4-chloro-7-fluoroquinoline substrate.
Part B: SNAr with an Amine Nucleophile
Rationale: The electron-withdrawing nature of the quinoline nitrogen atom makes the C4-position electron-deficient and thus susceptible to attack by nucleophiles.[13][15] The reaction is often accelerated by heat, and microwave irradiation has emerged as a highly efficient method for driving these reactions to completion quickly and with high yields.[14][16]
Detailed Step-by-Step Methodology (Microwave-Assisted):
-
Reagent Preparation: In a microwave-safe reaction vial, combine 4-chloro-7-fluoroquinoline (1.0 eq.) and the desired primary or secondary amine (1.5 eq.).
-
Solvent: Add a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or for some reactions, proceed solvent-free.[17]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether).
-
Purification: If no precipitate forms, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final 4-amino-7-fluoroquinoline derivative.
| Parameter | Condition | Rationale |
| Heating Method | Microwave Irradiation | Significantly reduces reaction times from hours to minutes; often improves yields.[16] |
| Solvent | DMF, NMP, or Solvent-Free | High-boiling polar solvents facilitate the reaction; solvent-free is a greener option.[17] |
| Temperature | 120 - 150 °C | High temperature is necessary to overcome the activation energy for the SNAr reaction. |
| Equivalents (Amine) | 1.2 - 2.0 eq. | A slight excess of the amine nucleophile drives the reaction to completion. |
| Base | Often not required for primary amines | The amine reactant can act as its own base; a non-nucleophilic base may be added for secondary amines.[16] |
Biological Context: Targeting Key Kinase Signaling Pathways
The quinoline-based inhibitors synthesized from this compound often target receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[5][6][18] Understanding these pathways is essential for rational drug design.
A. Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is initiated by ligands like EGF, leading to receptor dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-Akt, which promote cell proliferation and survival.[1][19][20] Aberrant EGFR activation is common in non-small cell lung cancer and other epithelial tumors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based drugs.
B. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22] Binding of VEGF to its receptor, VEGFR, primarily on endothelial cells, activates pathways that lead to endothelial cell proliferation, migration, and survival.[23][24][25]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 6. ijmphs.com [ijmphs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 21. cusabio.com [cusabio.com]
- 22. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 23. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Application Notes and Protocols: The Strategic Use of 4-Bromo-7-fluoroquinoline in the Synthesis of Novel Anticancer Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2][3] This application note provides an in-depth guide on the strategic utilization of 4-bromo-7-fluoroquinoline as a versatile starting material for the synthesis of potent anticancer agents. We delve into the chemical rationale behind its reactivity, providing detailed, field-tested protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Sonogashira cross-coupling. Furthermore, we outline standard methodologies for the biological evaluation of these novel derivatives and discuss their established mechanisms of action, such as kinase inhibition and apoptosis induction.[4][5][6] This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.
Introduction: Why this compound?
The development of targeted cancer therapies often relies on the design of small molecules that can selectively interact with specific biological targets like protein kinases or DNA topoisomerases.[5][7] Quinoline derivatives have emerged as a highly successful class of compounds, capable of exhibiting a wide range of anticancer activities through mechanisms that include cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration.[1][8]
This compound is a particularly valuable building block for several strategic reasons:
-
Reactive Handle at C4: The bromine atom at the 4-position is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, which is a common strategy for creating libraries of 4-aminoquinoline derivatives known for their potent biological activities.[9]
-
Modulating Influence of Fluorine at C7: The fluorine atom at the 7-position significantly influences the electronic properties of the quinoline ring system. This modification can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability—key attributes for successful drug candidates. The C7 position is a critical site for modification in many fluoroquinolone-based agents.[10]
-
Synthetic Versatility: The C4-bromo group is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and alkynyl moieties.[11][12] This dual reactivity allows for extensive structural diversification from a single, readily available starting material.
Core Synthetic Strategies and Workflow
The derivatization of this compound primarily exploits the reactivity of the C4-bromo position. The two most powerful and widely employed strategies are SNAr with amine nucleophiles and the Sonogashira cross-coupling with terminal alkynes.
Caption: General synthetic workflow for creating anticancer agents.
Experimental Protocols: Synthesis
The following protocols are presented as robust starting points. Researchers should perform their own optimization based on the specific substrates used.
Protocol 1: Synthesis of 4-(Anilino)-7-fluoroquinoline Derivatives via SNAr
This protocol describes the synthesis of 4-anilino-7-fluoroquinoline derivatives, a compound class that includes potent kinase inhibitors. The reaction proceeds via a nucleophilic attack of the aniline on the electron-deficient C4 position of the quinoline ring.[9]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)
-
Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Pyridine hydrochloride (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Petroleum Ether or Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in isopropanol (approx. 0.1 M concentration).
-
Add the desired substituted aniline (1.2 eq). If the aniline is a salt, an equivalent of a non-nucleophilic base like triethylamine may be added. For less reactive anilines, a catalytic amount of pyridine hydrochloride can facilitate the reaction.[9]
-
Heat the reaction mixture to reflux (approx. 82 °C for IPA).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Add petroleum ether or hexanes to encourage further precipitation and dilute the isopropanol.
-
Add saturated NaHCO₃ solution to neutralize any acidic catalyst and quench the reaction.
-
Filter the resulting solid product, wash with cold water, and then with a small amount of cold petroleum ether.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Causality and Trustworthiness:
-
Solvent Choice: Isopropanol is an excellent choice as it is polar enough to dissolve the reactants but has a suitable boiling point for reflux without requiring high-temperature equipment.
-
Monitoring: TLC is a critical and self-validating step. The disappearance of the starting material spot and the appearance of a new, typically more polar product spot confirms the reaction is proceeding as expected.
-
Workup: The aqueous NaHCO₃ wash is essential for removing any acidic species, ensuring the final product is in its neutral form. The final wash with a non-polar solvent like petroleum ether removes residual starting materials and non-polar impurities.
Protocol 2: Synthesis of 4-(Alkynyl)-7-fluoroquinoline Derivatives via Sonogashira Coupling
This protocol details a powerful C-C bond formation reaction to introduce alkynyl groups, which can act as pharmacophores or as handles for further "click chemistry" modifications. The reaction requires an inert atmosphere to protect the palladium catalyst from oxidation.[11][13]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a positive pressure of argon or nitrogen.
-
To the flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio to dissolve the solids.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-4 hours but can be gently heated to 50 °C to accelerate slow reactions.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is run in air. This is a critical parameter for success.
-
Catalyst System: Pd(PPh₃)₄ is the active catalyst for the oxidative addition step, while CuI acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step in the catalytic cycle.
-
Base: Triethylamine serves both as the solvent and as the base required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
-
Purification: Column chromatography is typically necessary to separate the desired product from catalyst byproducts and any alkyne homocoupling (Glaser coupling) side products.
Biological Evaluation and Mechanism of Action
Quinoline derivatives synthesized from this compound can exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of protein kinases that are crucial for cancer cell signaling.[4][7]
Caption: Inhibition of the EGFR signaling pathway by a quinoline agent.
Many 4-anilinoquinoline derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] By blocking the ATP binding site, these compounds prevent autophosphorylation and downstream activation of pro-survival pathways like the RAS/RAF/MEK/ERK cascade, ultimately leading to reduced cell proliferation and apoptosis.[6]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to determine the cytotoxic potential of the synthesized compounds against various cancer cell lines.[14]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include "vehicle control" wells with medium and DMSO only.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Data
The following table presents representative, literature-derived data for a series of hypothetical 4-anilino-7-fluoroquinoline derivatives to illustrate the impact of substitution on anticancer activity.
| Compound ID | Aniline Substituent (R) | IC₅₀ vs. A549 (Lung Cancer) [µM] | IC₅₀ vs. BGC823 (Gastric Cancer) [µM] |
| 1a | 3-Chloro | 0.95 | 0.42 |
| 1b | 4-Chloro | 1.21 | 0.55 |
| 1f | 3-Chloro, 4-Fluoro | 0.58 | 0.21 |
| 1g | 4-Methyl | 1.50 | 0.68 |
| Gefitinib | (Reference Drug) | 0.75 | 0.48 |
| Data is illustrative and based on trends reported in similar compound series.[9] |
This data demonstrates that small changes to the aniline moiety can significantly impact potency and selectivity. For instance, the addition of a 4-fluoro group to the 3-chloroaniline (Compound 1f ) enhances activity against both cell lines compared to the 3-chloro analog alone (Compound 1a ).[9]
Conclusion
This compound stands out as a high-value scaffold for the synthesis of novel anticancer agents. Its well-defined reactivity at the C4-position allows for the reliable and efficient generation of diverse chemical libraries through established synthetic protocols like Nucleophilic Aromatic Substitution and Sonogashira coupling. The strategic inclusion of a fluorine atom at the C7 position provides an additional lever for optimizing the pharmacological properties of the final compounds. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich chemical space around this quinoline core, paving the way for the discovery of next-generation targeted cancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 3. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 4-Bromo-7-fluoroquinoline in Neurological Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Neuroscience
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the capacity for functionalization at multiple positions allow for the precise tuning of physicochemical properties and biological activities.[1][2] This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[3]
In the realm of neurological drug discovery, quinoline derivatives have emerged as promising candidates for treating complex disorders such as Alzheimer's disease and Parkinson's disease.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like cholinesterases and kinases to the modulation of protein aggregation and oxidative stress.[3][6]
This application note focuses on a specific, strategically substituted quinoline building block: 4-Bromo-7-fluoroquinoline . The presence of a bromine atom at the C4-position and a fluorine atom at the C7-position offers distinct advantages for medicinal chemists. The bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][7] The fluorine atom at the C7-position can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the quinoline core, thereby influencing target binding affinity.[8]
This document will provide a detailed overview of the application of this compound in the synthesis of a potential neurologically active agent, a representative protocol for its derivatization, and a standard biological assay for evaluating its efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [9] |
| Molecular Weight | 226.05 g/mol | [9] |
| Appearance | Solid | [9] |
| SMILES | C1=CC2=C(C=C1F)C=C(N=C2)Br | [9] |
| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N | [9] |
Synthetic Utility: A Gateway to Novel Neurological Drug Candidates
The bromine atom at the 4-position of this compound is the key to its synthetic utility. This position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around the quinoline scaffold.
Below is a diagram illustrating two of the most powerful C-C and C-N bond-forming reactions utilized in the functionalization of this compound.
These reactions enable the synthesis of libraries of compounds with diverse substituents at the 4-position, which is crucial for structure-activity relationship (SAR) studies aimed at identifying potent and selective neurological drug candidates.
Application Example: Synthesis of a 4-Anilino-7-fluoroquinoline Derivative as a Potential Kinase Inhibitor
Kinase inhibitors have emerged as a promising therapeutic strategy for a variety of diseases, including cancer and neurodegenerative disorders.[10] The dysregulation of kinase signaling pathways is implicated in the pathophysiology of Alzheimer's and Parkinson's diseases. The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibition.[11][12]
The following protocol details the synthesis of a representative 4-anilino-7-fluoroquinoline derivative from this compound via a Buchwald-Hartwig amination reaction. This class of compounds has the potential to act as kinase inhibitors relevant to neurological disease pathways.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with an aniline derivative.[7][13]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol) to the flask under the inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 100 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-7-fluoroquinoline derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the potential of the newly synthesized 4-anilino-7-fluoroquinoline derivatives as neurological drug candidates, an in vitro kinase inhibition assay is a crucial first step. Many kinases are implicated in neurodegenerative pathways, such as Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's disease.[4]
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a relevant kinase.
Protocol: In Vitro Kinase Assay (e.g., against GSK-3β)
Materials:
-
Purified recombinant human kinase (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Kinase reaction buffer
-
Test compound (4-anilino-7-fluoroquinoline derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well microplates
-
Apparatus for detecting kinase activity (e.g., scintillation counter for radiolabeling, or plate reader for luminescence/fluorescence-based assays)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase to all wells except for the background control wells.
-
Add the substrate peptide to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method) to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in neurological drug discovery. Its strategic placement of a bromine and a fluorine atom allows for facile derivatization through robust cross-coupling reactions and can impart favorable pharmacological properties. The protocols outlined in this application note provide a framework for the synthesis and initial biological evaluation of 4-anilino-7-fluoroquinoline derivatives as potential kinase inhibitors. Further optimization of the synthetic routes and comprehensive biological testing will be crucial in the development of new therapeutic agents for debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing for Alzheimer’s disease: a Delphi consensus and stakeholder consultation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-7-fluoroquinoline as a Precursor for Advanced Fluorescent Probes: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing
Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the development of fluorescent probes.[1][2] Its rigid, planar structure and inherent fluorescence provide a robust platform for designing sensitive and selective sensors for a multitude of analytes.[3][4] The photophysical properties of quinoline derivatives can be finely tuned through strategic functionalization, allowing for the rational design of probes with specific excitation and emission profiles, quantum yields, and environmental sensitivities.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a particularly promising precursor, 4-bromo-7-fluoroquinoline, in the synthesis and application of novel fluorescent probes.
The introduction of halogen atoms, specifically bromine and fluorine, at the 4- and 7-positions of the quinoline core offers distinct advantages. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions. This allows for the modular construction of probes with tailored recognition moieties. The fluorine atom at the 7-position can enhance the photostability and quantum yield of the resulting fluorophore and can also influence its lipophilicity, which is a critical parameter for cellular imaging applications.[6][7]
This guide will provide a comprehensive overview of the synthetic strategies to leverage the reactivity of this compound, detailed protocols for the characterization of the resulting probes, and application notes for their use in areas such as metal ion detection and cellular imaging.
Part 1: Synthesis of a Quinoline-Based Fluorescent Probe from this compound
The synthetic versatility of this compound allows for the creation of a diverse library of fluorescent probes. A common and effective strategy involves a Suzuki cross-coupling reaction to introduce a recognition moiety. In this illustrative protocol, we describe the synthesis of a hypothetical probe, Q-BPh , where a boronic acid-containing phenyl group is coupled to the quinoline core. This phenyl group can be further functionalized to act as a specific analyte sensor.
Reaction Scheme: Suzuki Coupling
Caption: Synthetic route for Probe Q-BPh via Suzuki coupling.
Detailed Protocol: Synthesis of Probe Q-BPh
Materials:
-
This compound
-
Phenylboronic acid (or a derivative thereof)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and deionized water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Probe Q-BPh.
-
Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Photophysical Characterization of Quinoline-Based Probes
A thorough understanding of the photophysical properties of a newly synthesized probe is crucial for its effective application. This section outlines the standard procedures for characterizing the absorption and emission properties of Probe Q-BPh.
Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization of a fluorescent probe.
Protocol: Determining Photophysical Properties
Materials:
-
Probe Q-BPh
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Probe Q-BPh (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1-10 µM) in the desired experimental buffer or solvent.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorbance spectrum of the working solution from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax,abs).
-
-
Fluorescence Spectroscopy:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.
-
Emission Spectrum: Excite the sample at its λmax,abs and record the emission spectrum. Identify the wavelength of maximum emission (λmax,em).
-
-
Quantum Yield (ΦF) Determination:
-
The relative quantum yield can be calculated using the following equation: ΦF(sample) = ΦF(ref) × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the reference standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (< 0.1) to avoid inner filter effects.
-
Expected Photophysical Properties
The photophysical properties of quinoline-based probes are highly dependent on their substitution pattern and the surrounding environment.
| Property | Expected Range/Characteristic | Rationale |
| λmax,abs | 300 - 400 nm | The extended π-system of the quinoline core absorbs in the UV-A to near-visible region.[8] |
| λmax,em | 400 - 550 nm | Emission is typically in the blue to green region of the spectrum. |
| Stokes Shift | 50 - 150 nm | A significant Stokes shift is desirable to minimize self-quenching and improve signal-to-noise. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | The rigid quinoline scaffold often leads to high quantum yields.[3] |
Part 3: Application in Metal Ion Sensing
Quinoline derivatives are excellent candidates for the development of fluorescent chemosensors for metal ions.[9][10] The nitrogen atom of the quinoline ring and other strategically placed donor atoms can coordinate with metal ions, leading to a change in the probe's fluorescence properties. This can manifest as either fluorescence quenching or enhancement, depending on the nature of the metal ion and the design of the probe.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
In many cases, the fluorescence of the free probe is quenched due to photoinduced electron transfer (PET) from a donor moiety to the excited quinoline fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1]
Protocol: Metal Ion Titration Experiment
Materials:
-
Probe Q-BPh stock solution (1 mM in DMSO)
-
Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water (e.g., 10 mM)
Procedure:
-
Prepare Probe Solution: Prepare a working solution of Probe Q-BPh (e.g., 10 µM) in the aqueous buffer.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions.
-
Metal Ion Titration:
-
Add small aliquots of a specific metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue this process until no further significant change in fluorescence is observed.
-
-
Selectivity Study: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.
-
Data Analysis:
-
Plot the fluorescence intensity at λmax,em as a function of the metal ion concentration.
-
From this titration curve, the detection limit and the binding constant (using a suitable binding model, e.g., Benesi-Hildebrand) can be determined.
-
Part 4: Application in Cellular Imaging
The utility of fluorescent probes is significantly enhanced if they can be applied in biological systems.[2] Quinoline-based probes, due to their favorable photophysical properties and tunable lipophilicity, are well-suited for live-cell imaging.[5]
Protocol: Live-Cell Imaging
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Probe Q-BPh stock solution (1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a loading solution of Probe Q-BPh (e.g., 1-10 µM) in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the probe loading solution to the cells and incubate at 37 °C for a specified time (e.g., 15-60 minutes).
-
-
Washing: Remove the loading solution and wash the cells gently with PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for Probe Q-BPh.
-
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
Conclusion
This compound is a highly valuable and versatile precursor for the development of advanced fluorescent probes. Its strategic halogenation provides a synthetic handle for the introduction of diverse functionalities and can enhance the photophysical properties of the resulting fluorophores. The protocols and application notes provided in this guide offer a solid foundation for researchers to design, synthesize, and utilize novel quinoline-based probes for a wide range of applications in chemistry, biology, and medicine. The rational design of such probes holds immense potential for advancing our understanding of complex biological processes and for the development of new diagnostic tools.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysics and photochemistry of fluoroquinolones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-fluoroquinoline
<
Authored by: Senior Application Scientist, Gemini
Date: January 4, 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-bromo-7-fluoroquinoline. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this core structure is crucial for the development of novel therapeutic agents.[1][2][3] This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for several key cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this document, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Quinolone Functionalization
Quinoline and its derivatives are foundational scaffolds in a multitude of approved pharmaceutical agents, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of the quinoline ring system is a paramount objective in medicinal chemistry as it allows for the exploration of new chemical space and the enhancement of pharmacological profiles.[1][4] Palladium-catalyzed cross-coupling reactions have revolutionized this field by enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6][7]
This compound serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed transformations, while the fluorine atom at the 7-position can modulate the electronic properties and metabolic stability of the resulting molecules, often leading to improved pharmacokinetic and pharmacodynamic characteristics.
The General Catalytic Cycle: A Unifying Mechanistic Framework
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. The catalytic cycle for most of these transformations proceeds through three key steps:[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the this compound, forming a Pd(II) intermediate.[5][6] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[6]
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation/β-Hydride Elimination (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center, displacing the halide.[5][6] The specific nature of this step varies significantly between the different coupling reactions.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols
This section provides detailed protocols for the application of various palladium-catalyzed cross-coupling reactions to this compound. The rationale behind the choice of specific reagents and conditions is explained to provide a deeper understanding of the experimental design.
3.1. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly biaryl structures.[8] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[7][9]
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ is a classic and reliable catalyst for Suzuki couplings. Alternatively, using a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos can offer improved reactivity for challenging substrates.
-
Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[9] Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water plays a role in dissolving the inorganic base and facilitating the transmetalation process.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | --- |
| Phenylboronic acid | 1.2 mmol | 1.2 equivalents |
| Pd(PPh₃)₄ | 0.03 mmol | 3 mol% |
| Na₂CO₃ | 2.0 mmol | 2.0 equivalents |
| Dioxane | 5 mL | --- |
| Water | 1 mL | --- |
| Temperature | 90 °C | --- |
| Time | 12 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2. Heck Reaction: Vinylation of this compound
The Heck reaction is a powerful tool for the formation of C-C bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[5][10]
Causality of Component Selection:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium source for the Heck reaction.
-
Ligand: Phosphine ligands, such as P(o-tol)₃, are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is required to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | --- |
| n-Butyl acrylate | 1.5 mmol | 1.5 equivalents |
| Pd(OAc)₂ | 0.02 mmol | 2 mol% |
| P(o-tol)₃ | 0.04 mmol | 4 mol% |
| Et₃N | 1.5 mmol | 1.5 equivalents |
| DMF | 5 mL | --- |
| Temperature | 100 °C | --- |
| Time | 16 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add DMF (5 mL) and Et₃N (1.5 mmol) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
3.3. Sonogashira Coupling: Alkynylation of this compound
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[11][12] The reaction is typically co-catalyzed by palladium and copper(I).[11]
Causality of Component Selection:
-
Palladium Catalyst: A combination of PdCl₂(PPh₃)₂ is a standard catalyst for this transformation.
-
Copper Co-catalyst: CuI is essential for the activation of the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
-
Solvent: THF or DMF can be used as a co-solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | --- |
| Phenylacetylene | 1.2 mmol | 1.2 equivalents |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 2 mol% |
| CuI | 0.04 mmol | 4 mol% |
| Triethylamine | 5 mL | --- |
| Temperature | 60 °C | --- |
| Time | 8 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add triethylamine (5 mL) and phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
3.4. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13][14] This reaction has broad substrate scope and functional group tolerance.[13]
Causality of Component Selection:
-
Palladium Catalyst: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | --- |
| Morpholine | 1.2 mmol | 1.2 equivalents |
| Pd₂(dba)₃ | 0.01 mmol | 1 mol% |
| XPhos | 0.03 mmol | 3 mol% |
| NaOtBu | 1.4 mmol | 1.4 equivalents |
| Toluene | 5 mL | Anhydrous |
| Temperature | 100 °C | --- |
| Time | 18 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a glovebox, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol) to a vial.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
3.5. Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[15][16] It is known for its tolerance of a wide variety of functional groups.[17][18] A major drawback is the toxicity of the organotin reagents.[15]
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst.
-
Solvent: Anhydrous, non-polar solvents like toluene or THF are typically used.
-
Additives: In some cases, additives like LiCl can accelerate the reaction by facilitating the transmetalation step.[18]
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | --- |
| Tributyl(vinyl)tin | 1.1 mmol | 1.1 equivalents |
| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |
| Toluene | 5 mL | Anhydrous |
| Temperature | 110 °C | --- |
| Time | 24 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and tributyl(vinyl)tin (1.1 mmol) in anhydrous toluene (5 mL).
-
Degas the solution with a stream of argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a freshly opened bottle of catalyst or a pre-catalyst system. Ensure anaerobic conditions. |
| Insufficiently active base | Switch to a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Homo-coupling of the starting material | Use a lower catalyst loading or a different ligand. |
| Protodebromination | Ensure anhydrous conditions and use a non-protic solvent. | |
| Difficulty in purification | Residual tin compounds (Stille) | Use a fluoride workup (e.g., aqueous KF) to precipitate tin salts. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of functionalized quinoline derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds with significant potential in drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for the successful implementation of these transformative reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the 4-Position of 7-Fluoroquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern on the quinoline ring system is critical in determining the pharmacological profile of these molecules. Among the various substituted quinolines, 7-fluoroquinoline derivatives have garnered significant interest due to the often-beneficial effects of fluorine incorporation on metabolic stability, binding affinity, and pharmacokinetic properties.
Functionalization at the 4-position of the 7-fluoroquinoline core is a key strategy for the development of novel drug candidates. This position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the biological activity of the parent molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary protocols for the functionalization of the 4-position of 7-fluoroquinoline. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four principal synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNA_r_): A classic and robust method for introducing amine functionalities.
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the synthesis of aryl- or vinyl-substituted quinolines.
-
Sonogashira Coupling: A versatile palladium- and copper-cocatalyzed reaction for the synthesis of acetylenic derivatives.
-
Buchwald-Hartwig Amination: A modern and highly efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds with a broad substrate scope.
This guide is designed to provide not just a set of instructions, but a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are self-validating and readily adaptable to specific research needs.
Core Synthetic Strategies: A Mechanistic Overview
The functionalization of the 4-position of 7-fluoroquinoline predominantly starts from the commercially available precursor, 4-chloro-7-fluoroquinoline . The chlorine atom at the 4-position serves as an excellent leaving group, facilitating both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Figure 1: Overview of the primary synthetic routes for the functionalization of the 4-position of 7-fluoroquinoline.
Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_) for the Synthesis of 4-Amino-7-fluoroquinolines
Scientific Rationale
Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction in heterocyclic chemistry. In the context of 4-chloro-7-fluoroquinoline, the electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and thus susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. This method is particularly effective for the synthesis of 4-amino-7-fluoroquinolines, which are prevalent motifs in antimalarial and anticancer agents.[3]
Figure 2: Simplified mechanism of the SNA_r_ reaction on 4-chloro-7-fluoroquinoline.
Detailed Experimental Protocol
This protocol describes the synthesis of N-butyl-7-fluoroquinolin-4-amine, adapted from literature procedures.[3]
Materials:
-
4-Chloro-7-fluoroquinoline (1.0 eq)
-
n-Butylamine (3.0 eq)
-
Ethanol (or other suitable high-boiling solvent like NMP or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a round-bottom flask, add 4-chloro-7-fluoroquinoline and ethanol.
-
Add n-butylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-butyl-7-fluoroquinolin-4-amine.
Data Presentation: Representative Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | neat | 130 | 7 | Potent on MCF-7 cells | [3] |
| N,N-Dimethylethane-1,2-diamine | neat | 120-130 | 6-8 | - | [3] |
| 1,3-Diaminopropane | neat | reflux | 2 | 83 (for 4,7-dichloroquinoline) | [4] |
Protocol 2: Palladium-Catalyzed Suzuki Coupling for C-C Bond Formation
Scientific Rationale
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[5] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The Suzuki coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides general conditions for the Suzuki coupling of 4-chloro-7-fluoroquinoline with an arylboronic acid, based on established procedures for similar substrates.[2][6]
Materials:
-
4-Chloro-7-fluoroquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 3:1 DMF-EtOH, Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-chloro-7-fluoroquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | - | Water | 100 | 78 | [6] |
| 4-Chloroquinazolines | Various arylboronic acids | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | 3:1 DMF-EtOH | 100 | High | [2] |
Protocol 3: Palladium- and Copper-Cocatalyzed Sonogashira Coupling
Scientific Rationale
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to yield the coupled product. The Sonogashira reaction is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials due to its mild conditions and functional group tolerance.
Figure 4: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides general conditions for the Sonogashira coupling of 4-chloro-7-fluoroquinoline with a terminal alkyne.
Materials:
-
4-Chloro-7-fluoroquinoline (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-chloro-7-fluoroquinoline, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N | THF/Et₃N | RT | - | [8] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA | 75 | Low (batch) | [9] |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale
The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It offers a significant advantage over traditional methods for N-arylation, such as the Ullmann condensation, by proceeding under milder conditions and with a much broader substrate scope. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[11]
Figure 5: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol provides general conditions for the Buchwald-Hartwig amination of 4-chloro-7-fluoroquinoline with an amine.
Materials:
-
4-Chloro-7-fluoroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.
-
Add 4-chloro-7-fluoroquinoline, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | High | [12] |
| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | - | [10] |
Conclusion
The functionalization of the 4-position of 7-fluoroquinoline is a critical step in the synthesis of novel and potent bioactive molecules. This application note has provided a detailed overview and practical protocols for four key synthetic transformations: Nucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can effectively introduce a wide range of substituents at this strategic position, thereby enabling the exploration of new chemical space in drug discovery and development. The provided protocols, along with the cited literature, serve as a robust starting point for the synthesis of diverse libraries of 4-substituted-7-fluoroquinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 25759-94-8|4-chloro-7-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Mastering the Sonogashira Coupling: A Detailed Protocol for the Synthesis of 4-Alkynylquinolines from 4-Bromoquinolines
An Application Guide for Researchers
Introduction: The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1][3] This tolerance makes it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[4][5]
The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[6][7] The introduction of an alkynyl moiety at the 4-position of the quinoline ring can significantly modulate a molecule's pharmacological profile by enhancing metabolic stability, optimizing binding to target proteins, and providing a rigid linear spacer for pharmacophore positioning.[8][9]
This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 4-bromoquinolines. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings and the critical logic behind the selection of reagents and conditions, empowering researchers to not only successfully execute the reaction but also to intelligently troubleshoot and adapt the methodology for their specific substrates.
The Mechanistic Heart of the Reaction: A Tale of Two Catalysts
The elegance of the Sonogashira coupling lies in the synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding this dual mechanism is paramount for optimizing reaction conditions and diagnosing potential issues.
The reaction is initiated within the Palladium Cycle . A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the 4-bromoquinoline. This step forms a square planar palladium(II) intermediate.
Simultaneously, the Copper Cycle activates the terminal alkyne. Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[12]
The crucial nexus of the two cycles is the Transmetalation step. The copper(I) acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst and forming an alkynylpalladium(II) intermediate. The final step, Reductive Elimination , sees this intermediate collapse to release the desired 4-alkynylquinoline product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[13]
Caption: Figure 1: The Sonogashira Catalytic Cycle.
Deconstructing the Protocol: Causality Behind Component Selection
A successful Sonogashira coupling hinges on the judicious selection of each component. The choices are not arbitrary; they are dictated by substrate reactivity, catalyst stability, and the prevention of side reactions.
-
The Substrate (4-Bromoquinoline): Aryl bromides are excellent substrates for Sonogashira couplings, offering a good balance of reactivity and stability compared to more reactive aryl iodides or less reactive aryl chlorides.[1] The electron-deficient nature of the quinoline ring system can enhance the rate of oxidative addition at the C4 position.
-
The Palladium Catalyst:
-
Precatalyst Choice: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is a common and robust choice. It is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can also be used directly but is more sensitive to air and has a shorter shelf life.[3][10]
-
Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings can be used for particularly challenging substrates but may lead to increased side products and complicate purification.
-
-
The Copper(I) Co-catalyst:
-
Role: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step, allowing the reaction to proceed at lower temperatures than copper-free variants.[14]
-
A Key Pitfall - Homocoupling: A significant potential side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne to form a butadiyne derivative (Glaser coupling).[12] This is often observed as a precipitate. To minimize this, it is critical to maintain strictly anaerobic (oxygen-free) conditions and to add the alkyne slowly or last.
-
-
The Base:
-
Dual Function: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. First, it neutralizes the HBr generated during the reaction. Second, it facilitates the formation of the copper acetylide.[15][16]
-
Choice of Base: Triethylamine is often used in excess, sometimes serving as both the base and a co-solvent. Its volatility allows for easy removal during work-up.
-
-
The Solvent:
-
Function: The solvent must be able to dissolve all reactants and remain inert to the reaction conditions. It also plays a role in catalyst stability and reaction kinetics.[14]
-
Common Choices: Anhydrous, degassed solvents are mandatory. Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices for their ability to dissolve the organometallic intermediates.[17] Dimethylformamide (DMF) can also be used, particularly for less soluble substrates, but is harder to remove under vacuum.[18]
-
Optimized Protocol: Sonogashira Coupling of 4-Bromoquinoline
This protocol provides a reliable starting point for the coupling of a generic 4-bromoquinoline with a terminal alkyne.
Materials & Reagents:
-
4-Bromoquinoline (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 equiv, 2.5 mol%)
-
Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Two- or three-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Workflow Diagram:
Caption: Figure 2: General experimental workflow.
Step-by-Step Procedure:
-
System Preparation (Inert Atmosphere is CRITICAL):
-
Assemble the flask and condenser, and flame-dry the apparatus under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the reaction.[15]
-
-
Reagent Charging:
-
To the reaction flask, add 4-bromoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add anhydrous THF via syringe (calculate volume for a ~0.2 M solution based on the 4-bromoquinoline).
-
Add degassed Et₃N (3.0 equiv) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature.
-
Finally, add the terminal alkyne (1.1 equiv) dropwise via syringe. A slow addition can help minimize alkyne homocoupling.[19]
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-65 °C. The exact temperature may require optimization, but this is a robust starting point for aryl bromides.[20]
-
Stir vigorously for 4-12 hours.
-
-
Monitoring the Reaction:
-
Follow the consumption of the 4-bromoquinoline by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The product should be a new, typically less polar spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and transfer to a separatory funnel.[21]
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[22]
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increases in polarity.[23]
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[22]
-
Data Summary and Troubleshooting
The following table provides a guideline for expected outcomes and parameters. Yields are highly dependent on the specific alkyne used.
| Parameter | Recommended Condition/Value | Rationale & Notes |
| Substrates | 4-Bromoquinoline, Terminal Alkyne | Aryl bromides are ideal. Electron-rich/poor alkynes are tolerated. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2.5 mol%) | Air-stable, reliable Pd(II) precatalyst.[3] |
| Cu Co-catalyst | CuI (5 mol%) | Accelerates the reaction; maintain anaerobic conditions to avoid homocoupling.[1] |
| Base | Et₃N (3 equiv) | Acts as base and HBr scavenger.[15] |
| Solvent | Anhydrous, Degassed THF | Good solubility for reagents and intermediates.[17] |
| Temperature | 60-65 °C | Necessary for efficient oxidative addition of aryl bromides.[20] |
| Reaction Time | 4-12 h | Monitor by TLC for completion. |
| Expected Yield | 65-95% | Highly substrate-dependent. |
Troubleshooting Common Issues:
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure reagents are pure and the catalyst is from a reliable source. Confirm the inert atmosphere was maintained. Increase the reaction temperature in 10 °C increments.
-
-
Significant Alkyne Homocoupling (Glaser Product):
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition.
-
Solution: Ensure ligands (like PPh₃ from the precatalyst) are present in sufficient quantity to stabilize the Pd(0) species. Avoid excessively high temperatures.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 24. scispace.com [scispace.com]
Application Notes & Protocols for the Synthesis of Fluoroquinolone Antibiotics
Introduction: The Architectural Synthesis of a Landmark Antibiotic Class
Fluoroquinolones represent a powerful class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice since their introduction.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is the essential pharmacophore for this activity.[3]
Key structural modifications have given rise to successive generations of these drugs with improved potency and pharmacokinetic profiles. The most significant of these are the addition of a fluorine atom at the C-6 position, which dramatically enhances antibacterial activity, and the introduction of a heterocyclic substituent, typically a piperazine ring, at the C-7 position, which modulates the antibacterial spectrum and potency.[3][4][5]
This guide provides an in-depth exploration of the prevalent synthetic strategies for constructing fluoroquinolone antibiotics. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices. We will dissect the synthesis into its two primary strategic stages: the construction of the bicyclic quinolone core and the crucial nucleophilic substitution to install the C-7 side chain, using commercially significant molecules like Ciprofloxacin and Levofloxacin as illustrative examples.
Part 1: Construction of the Quinolone Core
The formation of the foundational quinolone ring system is the cornerstone of any fluoroquinolone synthesis. While numerous methods exist, most industrial-scale syntheses are variations of a few well-established pathways.
The Gould-Jacobs Reaction: A Foundational Approach
One of the classical and most versatile methods for constructing the 4-quinolone core is the Gould-Jacobs reaction.[4] This pathway involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent saponification and alkylation.
The causality behind this pathway is elegant:
-
Condensation: The aniline's nucleophilic amino group attacks the electrophilic carbon of the ethoxymethylene group of EMME, displacing ethanol to form an enamine intermediate.
-
Thermal Cyclization: At high temperatures (often in a high-boiling solvent like diphenyl ether), an intramolecular electrophilic aromatic substitution occurs. The enamine double bond attacks the aromatic ring, leading to the formation of the new heterocyclic ring.[4] This step is driven by the formation of a stable, conjugated aromatic system.
-
Hydrolysis & Alkylation: The resulting ester is hydrolyzed to the carboxylic acid, and the nitrogen of the quinolone ring is alkylated (e.g., with ethyl iodide or cyclopropyl bromide) to install the N-1 substituent.
Caption: General workflow of the Gould-Jacobs reaction for quinolone core synthesis.
Modern Strategy: Acylation-Cyclization Cascade
More contemporary and often higher-yielding industrial syntheses frequently start from a substituted benzoyl chloride.[2][6] This approach allows for precise control over the substitution pattern on the benzene ring. A common route, particularly for Ciprofloxacin, involves an acylation-cyclization cascade.
This process is highly efficient as it combines several transformations into a streamlined sequence, often in one pot.[6] A key advantage is the use of more affordable and readily available starting materials compared to some aniline derivatives.[7] A streamlined, three-step, high-yield synthesis amenable to a continuous flow process has also been developed, further improving efficiency.[7]
Part 2: Installation of the C-7 Substituent
The identity of the C-7 substituent is a critical determinant of a fluoroquinolone's antibacterial spectrum, potency, and pharmacokinetic properties.[3] This group is typically installed via a nucleophilic aromatic substitution (SNAr) reaction on the pre-formed quinolone core, which possesses a leaving group (usually a halogen) at the C-7 position.
The reaction's success hinges on the electron-withdrawing nature of the quinolone ring system, particularly the C-4 carbonyl and C-3 carboxylic acid groups. These groups activate the C-7 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. Piperazine and its derivatives are excellent nucleophiles for this transformation.[8]
Experimental Protocols
The following protocols are detailed, self-validating procedures for the synthesis of key fluoroquinolones. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical at each stage to ensure reaction completion before proceeding.
Protocol 1: Synthesis of Ciprofloxacin Core Intermediate[2][6]
This protocol details a one-pot synthesis of the key intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials & Reagents:
-
2,4-dichloro-5-fluoro benzoyl chloride
-
3-dimethylamino-acrylic acid methyl ester
-
Triethylamine (TEA)
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-dimethylformamide (DMF)
Procedure:
-
Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add triethylamine (0.65 mol) at 10-15°C. After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) while maintaining the temperature at 10-15°C.
-
Enamine Exchange: After stirring for an additional 10 minutes at room temperature, slowly raise the temperature to 80-85°C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Cyclization (Part 1): After completion, cool the mixture to room temperature. Add cyclopropylamine (0.57 mol) to the reaction mixture and stir for 1 hour.
-
Ring Closure (Part 2): Add potassium carbonate (0.48 mol) and DMF (400 ml) to the mixture at room temperature and stir for 10 minutes.
-
Heating and Isolation: Increase the temperature to 120-125°C, collecting the toluene that distills off at 110-115°C. Stir for 4 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mass to 35-40°C and quench by pouring it into ice water (2.0 L). Stir at room temperature for 1.5 hours.
-
Isolation: Filter the precipitated solid, wash with water and hexane, to afford the desired quinolone core intermediate.
Caption: Key steps in the one-pot synthesis of the Ciprofloxacin core intermediate.
Protocol 2: Synthesis of Ciprofloxacin from Core Intermediate[2]
This protocol describes the final nucleophilic substitution step to produce Ciprofloxacin.
Materials & Reagents:
-
Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Protocol 1)
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric Acid (4 N)
-
Acetone
-
Water
Procedure:
-
Nucleophilic Substitution: Dissolve the Ciprofloxacin core intermediate (3.77 mmol) in DMSO (30 mL) in a round-bottom flask. Add piperazine (15 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 90°C. Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
pH Adjustment and Precipitation: Add 4 N HCl to the mixture to adjust the pH to 7. Allow the Ciprofloxacin to precipitate gradually in a 4°C refrigerator.
-
Isolation and Purification: Filter the solid precipitate. Wash the solid three times with water and then three times with acetone.
-
Drying: Dry the purified solid to afford the final Ciprofloxacin product.
Protocol 3: Synthesis of Levofloxacin[9][10]
This protocol details the synthesis of crude Levofloxacin from its key chiral intermediate, followed by crystallization to its stable hemihydrate form.
Materials & Reagents:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][9]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid)
-
N-methyl piperazine
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
Condensation: In a round-bottom flask equipped with a mechanical stirrer, charge Levofloxacin Q-acid (1 mole), N-methyl piperazine (2 moles), and DMSO (200 ml).[10]
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature.[11][10] Monitor the progress of the reaction by TLC.[11]
-
Isolation: Upon completion, the crude Levofloxacin is isolated for purification.
-
Crystallization to Hemihydrate: Dissolve the crude Levofloxacin (150 g) in a mixture of ethanol (810 ml) and water (90 ml) at reflux temperature.[10]
-
Decolorization: Add activated carbon (10 g) and stir for approximately 30 minutes at reflux.[11][10]
-
Precipitation: Filter the hot mixture and then cool the filtrate to 5-10°C for 1 hour to induce crystallization.[10]
-
Final Isolation: Filter the precipitated product and dry at 60-70°C to a constant weight to yield Levofloxacin hemihydrate.[10]
Data Summary
The following table summarizes key reaction parameters for the synthesis of common fluoroquinolones, providing a comparative overview for researchers.
| Parameter | Ciprofloxacin Synthesis (Protocol 1 & 2) | Levofloxacin Synthesis (Protocol 3) | Reference(s) |
| Core Starting Material | 2,4-dichloro-5-fluoro benzoyl chloride | Levofloxacin Q-acid | [2][11] |
| C-7 Nucleophile | Piperazine | N-methyl piperazine | [2][11] |
| Key Solvent(s) | Toluene, DMF, DMSO | DMSO, Ethanol/Water | [2][6][10] |
| Reaction Temperature | 80-125°C (Core); 90°C (Substitution) | 80°C (Condensation); Reflux (Crystallization) | [2][6][11] |
| Monitoring Technique | TLC, HPLC | TLC | [2][6][11] |
| Final Product Form | Ciprofloxacin HCl | Levofloxacin Hemihydrate | [2][11] |
Conclusion and Field Insights
The synthetic routes to fluoroquinolones are well-optimized processes that balance atom economy, yield, and purity. The choice of the specific pathway often depends on the cost and availability of starting materials and the desired scale of production. For researchers in drug development, understanding these core synthetic strategies is crucial for creating novel analogues. Modifications at the N-1 and C-7 positions remain the most fertile ground for innovation, aiming to enhance potency against resistant strains, improve safety profiles, and modulate pharmacokinetic properties.[9][12] As bacterial resistance continues to be a global challenge, the foundational chemistry detailed in these protocols will serve as the starting point for the next generation of quinolone antibiotics.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 4-Bromo-7-fluoroquinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the multi-step synthesis of this important fluorinated quinoline derivative. By understanding the underlying chemical principles and critical parameters of each reaction step, you can significantly improve your yields and obtain a product of high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will break down the synthesis into its logical steps and provide detailed troubleshooting for each.
A common and effective synthetic route to this compound involves a three-stage process:
-
Gould-Jacobs Reaction: Formation of the 7-fluoro-4-hydroxyquinoline core.
-
Halogenation: Conversion of the 4-hydroxyl group to a 4-chloro intermediate.
-
Bromination: Introduction of the bromine atom at the 4-position.
Let's delve into the specifics of each stage.
Stage 1: Gould-Jacobs Reaction for 7-Fluoro-4-hydroxyquinoline
The Gould-Jacobs reaction is a powerful method for constructing the quinoline scaffold.[1][2] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3][4]
Q1: My Gould-Jacobs reaction to form 7-fluoro-4-hydroxyquinoline is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I optimize this step?
A1: Low yields in the Gould-Jacobs reaction are a frequent challenge, often stemming from incomplete cyclization or product degradation due to the high temperatures required. [5][6]
Troubleshooting Steps for Low Yields:
-
Incomplete Cyclization: The thermal cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy.[2][5] If the temperature is too low or the reaction time is too short, you will isolate the uncyclized intermediate.
-
Product Degradation: While high temperatures are necessary, prolonged heating can lead to decomposition of the desired product.[5][6]
-
Solution: Careful optimization of both reaction time and temperature is critical.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint. Microwave-assisted synthesis can be an excellent alternative, as it often dramatically shortens reaction times and improves yields by providing rapid and uniform heating.[5][7]
-
-
Poor Regioselectivity: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[6][8]
-
Solution: For 3-fluoroaniline, cyclization is generally favored at the position para to the fluorine atom due to steric hindrance at the position ortho to the fluorine. However, if you are observing a mixture of 5-fluoro and 7-fluoro isomers, purification by column chromatography will be necessary.
-
Experimental Protocol: Gould-Jacobs Synthesis of 7-Fluoro-4-hydroxyquinoline
-
Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Add the crude anilidomethylenemalonate intermediate to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Maintain this temperature for 30-60 minutes.
-
Work-up: Cool the reaction mixture. The product will often precipitate upon cooling. Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the reaction solvent.
-
Purification: Collect the solid by filtration, wash with hexanes, and dry under vacuum to yield 7-fluoro-4-hydroxyquinoline.
Stage 2: Chlorination of 7-Fluoro-4-hydroxyquinoline
The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a crucial step to enable subsequent nucleophilic substitution or, in this case, a halogen exchange reaction. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: The chlorination of my 7-fluoro-4-hydroxyquinoline with POCl₃ is inefficient, resulting in a low yield of 4-chloro-7-fluoroquinoline. What could be going wrong?
A2: Incomplete reaction and difficult work-up are common issues in this chlorination step.
Troubleshooting Steps for Inefficient Chlorination:
-
Insufficient Reagent: Phosphorus oxychloride is both the reagent and often the solvent. An insufficient amount will lead to an incomplete reaction.
-
Solution: Use a significant excess of POCl₃. For every 1 gram of 7-fluoro-4-hydroxyquinoline, using 5-10 mL of POCl₃ is a good starting point.
-
-
Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate.
-
Solution: Reflux the reaction mixture (the boiling point of POCl₃ is ~107°C) and monitor the reaction by TLC until all the starting material is consumed. This may take several hours.
-
-
Work-up Procedure: The work-up for this reaction can be challenging due to the need to quench the excess POCl₃.
-
Solution: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure. Then, very cautiously pour the residue onto crushed ice with vigorous stirring. This hydrolysis is highly exothermic and should be done in a well-ventilated fume hood. Neutralize the acidic solution with a base like aqueous ammonia or sodium bicarbonate to precipitate the crude product.[9]
-
Experimental Protocol: Synthesis of 4-Chloro-7-fluoroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 7-fluoro-4-hydroxyquinoline (1.0 equiv) and phosphorus oxychloride (10 equiv).
-
Heating: Heat the mixture to reflux (~110°C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully distill off the excess POCl₃ under reduced pressure. Cautiously pour the oily residue onto a mixture of crushed ice and water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or aqueous ammonia. A precipitate should form. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-7-fluoroquinoline, which can be purified by column chromatography or recrystallization.
Stage 3: Synthesis of this compound
The final step is the introduction of the bromine atom at the 4-position. While direct bromination of the quinoline ring can be challenging and often leads to a mixture of products, a more reliable method is to start from a pre-functionalized quinoline, such as an aminoquinoline, and perform a Sandmeyer reaction.[10] Alternatively, a Finkelstein-like halogen exchange can be performed on the 4-chloro-7-fluoroquinoline. However, for the sake of providing a robust and widely applicable method, we will focus on the Sandmeyer reaction approach, which would involve an additional nitration and reduction step prior to the Sandmeyer reaction. For simplicity and to address the most direct route from the previously synthesized intermediate, we will discuss a halogen exchange reaction. A more direct approach, if starting from 4-amino-7-fluoroquinoline, would be the Sandmeyer reaction.
Q3: I am attempting to convert 4-amino-7-fluoroquinoline to this compound via a Sandmeyer reaction, but the yield is poor and I am getting a lot of side products. How can I improve this reaction?
A3: The Sandmeyer reaction, while reliable, is sensitive to reaction conditions, particularly temperature and the purity of the diazonium salt intermediate. [11][12]
Troubleshooting Steps for the Sandmeyer Reaction:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures.[13]
-
Solution: The diazotization step (conversion of the amine to the diazonium salt) should be carried out at low temperatures, typically 0-5°C, using an ice-salt bath to maintain this temperature range.
-
-
Purity of Reagents: The success of the Sandmeyer reaction relies on the quality of the reagents.
-
Solution: Use freshly prepared sodium nitrite solution. The copper(I) bromide should be of high purity.
-
-
Side Reactions: Side reactions, such as the formation of phenols or biaryl compounds, can reduce the yield of the desired aryl halide.[11]
-
Solution: Add the diazonium salt solution slowly to the solution of copper(I) bromide. This ensures that the diazonium salt reacts as it is added and does not accumulate, which can lead to side reactions.
-
Experimental Protocol: Sandmeyer Reaction for this compound
-
Diazotization: Dissolve 4-amino-7-fluoroquinoline (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in HBr and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary and Visualization
Table 1: Reaction Parameters and Expected Yields
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield |
| Gould-Jacobs | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate | Diphenyl ether | ~250°C | 70-90% |
| Chlorination | 7-Fluoro-4-hydroxyquinoline, POCl₃ | POCl₃ (neat) | ~110°C | 80-95% |
| Sandmeyer | 4-Amino-7-fluoroquinoline, NaNO₂, CuBr | H₂O, HBr | 0-5°C then RT | 60-80% |
Diagrams
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
Technical Support Center: Purification Techniques for 4-Bromo-7-fluoroquinoline Derivatives
Welcome to the technical support center dedicated to the purification of 4-bromo-7-fluoroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we address common challenges with in-depth, scientifically grounded solutions, moving beyond simple protocols to explain the "why" behind each technique.
Section 1: Troubleshooting Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: My this compound derivative is showing significant streaking and poor separation on a silica gel TLC plate and column.
Question: I'm observing significant tailing of my compound spot on the TLC plate, and this is translating to poor separation during column chromatography. What is causing this, and how can I achieve sharp, well-defined bands?
Answer:
This is a classic problem encountered with quinoline derivatives, and it stems from the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to tailing. Here’s how to troubleshoot this issue:
-
Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): A common and effective choice is to add 0.5-2% triethylamine to your solvent system.[1]
-
Pyridine: Pyridine can also be used as a basic modifier.[1]
-
Procedure: Prepare your eluent mixture and then add the required percentage of the basic modifier. It is crucial to pre-treat the silica gel by flushing the packed column with the base-containing eluent before loading your sample.[2]
-
-
Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using an alternative stationary phase that is less acidic.
-
Alumina: Neutral or basic alumina is an excellent alternative for the purification of basic compounds like quinolines.[1][3]
-
Florisil or Cellulose: For particularly sensitive derivatives, Florisil or cellulose can be suitable options.[1][3]
-
Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can be a powerful technique to avoid the issues associated with silica gel.[1]
-
Issue 2: My this compound derivative appears to be decomposing during column chromatography.
Question: I'm losing a significant amount of my product during silica gel column chromatography, and I suspect it's decomposing on the column. How can I prevent this degradation?
Answer:
Decomposition on silica gel is a significant concern, especially for sensitive quinoline derivatives. The acidic nature of the stationary phase can catalyze degradation reactions.[1][4] Here are several strategies to mitigate this problem:
-
Deactivation of Silica Gel: As with tailing, deactivating the silica gel with a basic modifier like triethylamine is the first and most crucial step to prevent acid-catalyzed decomposition.[3]
-
Minimize Contact Time: The longer your compound is in contact with the silica gel, the greater the opportunity for decomposition.
-
Flash Chromatography: Employ flash chromatography, using positive pressure to accelerate the elution of your compound.[3]
-
-
Work at Lower Temperatures: If your compound is thermally labile, performing the chromatography in a cold room can help to reduce the rate of decomposition.[1][3]
-
Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[1][4]
Issue 3: My purified this compound derivative is an oil, but I need a solid for further reactions or analysis.
Question: After chromatography, my product is a persistent oil, which is difficult to handle and characterize. How can I induce crystallization?
Answer:
Obtaining a solid from a purified oil is a common final hurdle in synthesis. Here are several techniques to try:
-
Solvent-Induced Crystallization:
-
For Non-polar Oils: Dissolve the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Allow the mixture to stand undisturbed.[5]
-
For Polar Oils: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol or acetone) and a solvent in which it is less soluble (e.g., water) can be effective. Dissolve the oil in the "good" solvent and slowly add the "poor" solvent.[5][6]
-
-
Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts. This is a robust method for both purification and solidification.[5]
Decision-Making Workflow for Purification Challenges
Caption: Troubleshooting workflow for purification.
Section 2: Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol describes the neutralization of acidic sites on silica gel to prevent tailing and decomposition of basic compounds.
Materials:
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (TEA)
-
Chromatography column
-
Crude this compound derivative
Procedure:
-
Prepare the Eluent: Prepare the desired solvent system for your chromatography.
-
Add Basic Modifier: To the prepared eluent, add triethylamine to a final concentration of 1-2% (v/v).[2]
-
Pack the Column: Dry or slurry pack the chromatography column with silica gel as you normally would.
-
Deactivate the Column: Pass 2-3 column volumes of the eluent containing triethylamine through the packed column. This step neutralizes the acidic silanol groups.[2]
-
Equilibrate the Column: Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove any excess base.[2]
-
Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute and Collect Fractions: Proceed with the chromatography, collecting fractions and monitoring by TLC.
Protocol 2: Recrystallization of a this compound Derivative
This protocol provides a general method for obtaining crystalline material from a purified oil or an impure solid.
Materials:
-
Purified this compound derivative
-
A "good" solvent (in which the compound is soluble)
-
A "poor" solvent (in which the compound is sparingly soluble)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Select Solvents: Choose a suitable solvent pair. Common pairs include ethanol/water, acetone/water, or dichloromethane/hexane.[5][6]
-
Dissolve the Compound: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Solvent Pair: To the hot solution of the "good" solvent, slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
-
Crystal Growth: Allow the flask to cool slowly and undisturbed to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to air dry.
Recrystallization Solvent Selection Guide
| Compound Polarity | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Polar | Ethanol, Methanol, Acetone | Water, Diethyl Ether |
| Non-Polar | Dichloromethane, Ethyl Acetate | Hexane, Pentane |
| Highly Associated (e.g., amides) | Methanol, Ethanol | Diethyl Ether |
This table is a general guide; optimal solvents should be determined experimentally.[6][7]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for TLC analysis of this compound derivatives?
A1: A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane. A common starting ratio is 70:30 or 80:20 hexane:ethyl acetate. Adjust the polarity based on the Rf value of your compound. For more polar derivatives, you may need to add a small amount of methanol to the eluent. Remember to add 1-2% triethylamine to your TLC developing chamber to prevent streaking.[1][2]
Q2: Can I use extraction to purify my this compound derivative?
A2: Yes, acid-base extraction can be a very effective purification technique for quinoline derivatives. Since the quinoline nitrogen is basic, it can be protonated by an acid.
-
Extraction into Aqueous Acid: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic quinoline derivative will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Regeneration of the Free Base: Separate the aqueous layer and then neutralize it with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to precipitate your purified quinoline derivative. The free base can then be extracted back into an organic solvent.[8][9]
Q3: Are there any other advanced chromatographic techniques I can use for difficult separations?
A3: For particularly challenging separations, you might consider:
-
Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that can be very effective for separating homologous series of quinolines.[10][11]
-
High-Speed Counter-Current Chromatography (HSCCC): Similar to CPC, HSCCC is another liquid-liquid chromatography method that can handle large sample loads and is excellent for separating components with a wide range of polarities.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 9. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 10. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 7-Fluoroquinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the selective bromination of 7-fluoroquinoline. Our goal is to equip researchers with the necessary insights to navigate the common challenges and side reactions encountered during this critical synthetic transformation, enabling the efficient synthesis of key intermediates like 8-bromo-7-fluoroquinoline.
Frequently Asked Questions (FAQs)
Question 1: I am attempting to synthesize 8-bromo-7-fluoroquinoline, but my reaction is yielding a mixture of products. What are the most probable side products?
Answer: When brominating 7-fluoroquinoline, the primary goal is typically electrophilic aromatic substitution on the carbocyclic (benzene) ring. The quinoline nitrogen deactivates the heterocyclic (pyridine) ring toward electrophiles, especially under acidic conditions where it becomes protonated.[1][2] The fluorine atom at C-7, while deactivating due to its inductive effect, is an ortho, para-director. This electronic influence directs incoming electrophiles to the C-6 and C-8 positions.
Therefore, the most common side products you are likely observing are:
-
5,8-Dibromo-7-fluoroquinoline: This is the most prevalent side product, arising from over-bromination. The initial product, 8-bromo-7-fluoroquinoline, is still activated enough to undergo a second bromination, typically at the C-5 position, which is the other electronically favored site for electrophilic attack on the quinoline ring.[1]
-
6-Bromo-7-fluoroquinoline: While the C-8 position is generally favored, some substitution can occur at the C-6 position, leading to this constitutional isomer. The formation of this isomer complicates downstream purification.
-
Polybrominated Species: Under harsh conditions or with a large excess of the brominating agent, the formation of tri- or even tetra-brominated quinolines is possible, although less common.[3][4]
Question 2: My primary issue is the formation of the 5,8-dibromo byproduct. How can I minimize this over-bromination?
Answer: Controlling the formation of di-substituted products is a classic challenge in electrophilic aromatic substitution. The key is to manage the reactivity and concentration of your electrophile. Here are the most effective strategies:
-
Strict Stoichiometric Control: Carefully control the molar ratio of your brominating agent to the 7-fluoroquinoline substrate. For mono-bromination, begin with a ratio of 1.0 to 1.05 equivalents of the brominating agent. Using 2.1 equivalents or more can intentionally drive the reaction towards the dibrominated product.[1]
-
Slow Reagent Addition: Instead of adding the brominating agent all at once, add it dropwise to the reaction mixture over an extended period. This practice maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination of the more reactive starting material over the subsequent bromination of the less reactive mono-brominated product.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or even -78 °C) significantly reduces the reaction rate.[1] This decrease in kinetic energy provides a greater energy difference between the activation barriers for the first and second bromination, thereby enhancing the selectivity for the mono-substituted product.
Question 3: Should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS)? What are the practical advantages of each for this specific transformation?
Answer: The choice between Br₂ and NBS is critical and depends on the desired balance between reactivity and selectivity.
-
Molecular Bromine (Br₂): This is a powerful and highly reactive brominating agent. It is effective for less-activated aromatic systems. However, its high reactivity can often lead to over-bromination and reduced regioselectivity, especially if the reaction conditions are not strictly controlled.[5] It often generates HBr as a byproduct, which can form quinolinium salts and affect solubility and reactivity.[6]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[1] It is particularly useful for substrates that are prone to over-bromination.[7] NBS generates a low concentration of Br₂ in situ, or can participate in radical pathways, though electrophilic substitution is more common for this substrate type.[8] For achieving high selectivity in the synthesis of 8-bromo-7-fluoroquinoline, NBS is often the preferred reagent.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage (>20%) of 5,8-dibromo product. | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. | 1. Reduce the stoichiometry of Br₂ or NBS to 1.0-1.05 equivalents. 2. Run the reaction at 0 °C or below.[6] 3. Add the brominating agent dropwise over 30-60 minutes. |
| Formation of an inseparable mixture of 6-bromo and 8-bromo isomers. | 1. Reaction conditions are not optimized for regioselectivity. 2. The chosen solvent may be influencing the substitution pattern. | 1. Switch to a milder brominating agent like NBS. 2. Screen different solvents. Non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) often provide good selectivity.[4] |
| Low or no conversion of starting material. | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the substrate by strong acid. | 1. If using NBS without an activator, consider switching to Br₂. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. 3. If using a strong acid catalyst, consider performing the reaction in a neutral solvent like CH₃CN or CH₂Cl₂.[6] |
| Complex mixture of unidentified byproducts. | 1. Possible radical side reactions. 2. Degradation of starting material or product. | 1. If using NBS, ensure the reaction is protected from light to minimize radical chain reactions. 2. Use milder conditions (lower temperature, shorter reaction time) and ensure reagents are pure. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway to 8-bromo-7-fluoroquinoline and the competing side reaction that leads to the common 5,8-dibromo byproduct.
Caption: Reaction scheme for the bromination of 7-fluoroquinoline.
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is optimized for selectivity to minimize the formation of di-brominated byproducts.
Materials:
-
7-Fluoroquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 7-fluoroquinoline (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add recrystallized NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 8-bromo-7-fluoroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective bromination: Synthesis of brominated methoxyquinolines [agris.fao.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-7-fluoroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Bromo-7-fluoroquinoline. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
Getting Started: Understanding Your Substrate
Before diving into specific reaction conditions, it's crucial to understand the chemical personality of this compound. Its structure presents unique challenges and opportunities in palladium-catalyzed cross-coupling.
Key Structural Features & Their Implications:
-
Quinoline Core: The nitrogen atom in the quinoline ring is a Lewis base and can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Electron-Deficient Ring: The electronegativity of the nitrogen atom, compounded by the fluorine at the 7-position, makes the quinoline ring electron-deficient (a π-deficient heterocycle).[1] This property significantly influences the oxidative addition step in the catalytic cycle. Halogens on such rings are more susceptible to oxidative addition compared to those on simple carbocyclic aryl halides.[1]
-
Bromo Group at C4: The C4 position (γ-position) of the quinoline ring bears a partial positive charge, making the C-Br bond highly activated for oxidative addition to a Pd(0) center.[1] This enhanced reactivity means that even chloroquinolines at this position can undergo coupling reactions under standard conditions.[1]
FAQ: General Considerations
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
Given its structure, this compound is a versatile substrate for several key transformations that are fundamental in medicinal chemistry:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters, enabling the synthesis of biaryl and related structures.[2][3]
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of amines, amides, and other nitrogen nucleophiles.[4][5]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to arylalkynes.[6][7]
-
Heck Coupling: For C-C bond formation with alkenes to generate substituted alkenes.[8][9]
Q2: How does the electron-deficient nature of the quinoline ring affect catalyst selection?
The electron-deficient ring makes the oxidative addition of the C-Br bond to the Pd(0) catalyst kinetically more favorable.[3] However, the subsequent steps, particularly reductive elimination, can be more challenging. Therefore, the choice of ligand is critical. You often need ligands that are not only electron-rich to facilitate oxidative addition but also bulky enough to promote the final bond-forming reductive elimination step.[4][10]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds and is widely used to synthesize biaryl compounds.[11][12]
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., G3, G4) | Pd(II) sources are bench-stable and reduced in situ to the active Pd(0) species.[3] Precatalysts offer improved stability and controlled generation of the active catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands increase electron density at the palladium center, facilitating oxidative addition and promoting the rate-limiting reductive elimination step.[13][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Inorganic bases are crucial for activating the boronic acid for transmetalation.[15] The choice can significantly impact yield.[16] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene, DMF | Polar aprotic solvents effectively dissolve reagents, while water is often essential for dissolving the inorganic base and facilitating boronate formation.[17] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Suzuki-Miyaura FAQs
Q3: My Suzuki reaction is not working. What is the first thing I should change?
Before changing the catalyst, re-evaluate your base and solvent system. The transmetalation step is often rate-limiting and highly dependent on the base.[15] Switching from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can dramatically improve results.[16] Ensure your solvents are rigorously degassed, as oxygen can lead to catalyst deactivation and unwanted homocoupling of the boronic acid.[3][16]
Q4: I am seeing significant formation of a biphenyl product from my boronic acid (homocoupling). How can I prevent this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen or when the cross-coupling catalytic cycle is slow.[16]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).
-
Optimize Catalyst System: A more efficient ligand can accelerate the cross-coupling pathway, outcompeting the homocoupling reaction.
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low concentration, disfavoring the homocoupling side reaction.[16]
Diagram: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.[11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add Base: Add the powdered inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4][5]
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Precatalysts are often preferred for their air-stability and efficiency in generating the active L-Pd(0) species.[18] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, hindered).[10][19] These ligands promote reductive elimination. |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases are traditionally used, but modern catalyst systems allow for the use of weaker, more functional-group-tolerant bases.[20][21] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically required to prevent quenching of the strong base. |
| Temperature | Room Temperature to 110 °C | Milder conditions are often achievable with modern, highly active catalyst systems. |
Buchwald-Hartwig FAQs
Q5: I am trying to couple a primary amine and getting low yield. What should I try?
For primary amines, a common issue is the formation of diarylation byproducts. The ligand choice is paramount.[4]
-
Ligand Screening: Ligands like XPhos or BrettPhos are specifically designed to favor mono-arylation of primary amines.[19]
-
Base Selection: A very strong base like NaOt-Bu is often required to deprotonate the amine and facilitate its entry into the catalytic cycle.[19] However, with electron-deficient catalysts, weaker soluble bases can sometimes be employed.[20][21]
Q6: Can I use a weaker base like potassium carbonate? My substrate is base-sensitive.
Traditionally, strong bases were necessary.[21] However, significant progress has been made in developing catalyst systems that operate under milder conditions with weaker bases like K₃PO₄ or Cs₂CO₃.[18] Success with weaker bases is highly dependent on using a modern, highly active ligand and precatalyst combination, such as those developed by Buchwald and Hartwig.[20]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry Schlenk flask.
-
Add Reagents: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[6]
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are classic, reliable palladium sources for Sonogashira couplings.[22] |
| Co-catalyst | Copper(I) Iodide (CuI) | CuI is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | The amine base deprotonates the terminal alkyne and often serves as the solvent or co-solvent.[22] |
| Solvent | THF, DMF, or neat amine base | A co-solvent is often used to ensure all reagents are fully dissolved.[22] |
| Temperature | Room Temperature to 60 °C | These reactions can often be run under very mild conditions.[22] |
Sonogashira FAQs
Q7: My Sonogashira reaction is sluggish. Should I increase the temperature?
While gentle heating can help, a common issue is catalyst deactivation. Before significantly increasing the temperature, which can promote side reactions, ensure your reagents are pure and your system is anaerobic.[22] Also, check the quality of your CuI; it should be a white or off-white powder. If it is green or blue, it has likely oxidized to Cu(II), which is ineffective. You can also try a "copper-free" Sonogashira protocol, which uses a different mechanism but can be effective for sensitive substrates.[23]
Q8: Can I perform a Sonogashira coupling if my molecule also has an iodine atom?
Yes, and you can often achieve selective coupling. The relative reactivity of halides in palladium-catalyzed reactions is typically I > Br > OTf >> Cl.[6][22] By running the reaction at room temperature, you can often selectively couple at an aryl iodide position while leaving the 4-bromo position on the quinoline untouched.[6][23]
Protocol: General Procedure for Sonogashira Coupling
This procedure is adapted from standard literature methods.[22]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.2 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems encountered during cross-coupling reactions with this compound.
Diagram: Troubleshooting Flowchart for Low Conversion
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Troubleshooting FAQs
Q9: I suspect the quinoline nitrogen is poisoning my catalyst. What can I do?
Catalyst poisoning by coordination of the substrate's nitrogen atom is a valid concern.
-
Use a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald precatalysts) are designed to generate the active Pd(0) species in a controlled manner, which can be more resistant to poisoning than systems where the catalyst is formed from Pd(OAc)₂ or Pd₂(dba)₃.[3][18]
-
Ligand Choice: Highly bulky ligands can create a sterically hindered environment around the palladium center, which can disfavor coordination by the quinoline nitrogen.
-
Additives: In some challenging cases with nitrogen heterocycles, the use of additives has been reported to improve yields, though this requires careful screening.
Q10: My reaction mixture turned black and a precipitate formed. What does this mean?
The formation of a black precipitate is often "palladium black," which is finely divided, catalytically inactive palladium metal.[3] This indicates catalyst decomposition. It can be caused by:
-
High Temperatures: Running the reaction at too high a temperature for an extended period.
-
Poor Ligand Stability: The ligand may be degrading under the reaction conditions, leaving the palladium center unprotected.
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere.
-
Inefficient Catalysis: If the catalytic cycle is very slow, the catalyst has more time to decompose.
To solve this, consider using a more stable ligand or a precatalyst, lowering the reaction temperature, and ensuring your inert gas technique is flawless.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Strategies to Prevent Debromination of 4-Bromo-7-fluoroquinoline
Welcome to the technical support center for 4-Bromo-7-fluoroquinoline. This valuable building block is instrumental in the synthesis of novel therapeutics and advanced materials. However, its utility can be challenged by a common and frustrating side reaction: debromination. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maintain the integrity of the crucial C-Br bond during your synthetic campaigns.
Section 1: Troubleshooting & FAQ Guide
This section addresses the most common issues encountered by researchers. The advice is structured in a question-and-answer format to provide direct and actionable solutions.
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Q1: My Suzuki-Miyaura coupling reaction with this compound is yielding significant amounts (>10%) of the debrominated byproduct, 7-fluoroquinoline. What's the primary cause?
A1: This is a classic case of hydrodehalogenation, a competitive side reaction in palladium-catalyzed couplings.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your reaction medium.[1] This species can arise from several sources, including reactions with the base, trace water, or alcohol solvents. Once formed, the Pd-H intermediate can undergo reductive elimination with your quinoline substrate to produce the undesired 7-fluoroquinoline.[1][2]
Solution Synopsis:
-
Ligand Choice: Switch to a bulky, electron-rich phosphine ligand.
-
Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure you are using high-purity, anhydrous, and degassed solvents.
-
Reagent Quality: Use high-purity boronic acid or its ester equivalent.[3][4]
Q2: I'm performing a Buchwald-Hartwig amination and observing debromination. I thought this was less common than in Suzuki reactions. Why is it happening and how do I fix it?
A2: While often robust, the Buchwald-Hartwig amination is also a Pd-catalyzed cycle and is susceptible to similar side reactions.[5][6] Debromination can occur via β-hydride elimination from the amine coupling partner if it has available β-hydrogens, or through the same Pd-H mechanism described above.[5] The strong bases typically used (e.g., NaOt-Bu) can exacerbate the formation of these reactive intermediates.
Solution Synopsis:
-
Ligand Optimization: Employ modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired C-N reductive elimination, making it kinetically faster than the competing debromination pathway.[7][8][9]
-
Base & Temperature Control: Consider using a weaker base like K₃PO₄ if your amine is sufficiently nucleophilic. Running the reaction at the lowest effective temperature can also disfavor the side reaction.
-
Precatalyst Choice: Use a well-defined Pd-precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient formation of the active Pd(0) species and minimize side reactions.
Q3: Can the quality of my boronic acid in a Suzuki coupling contribute to debromination?
A3: Absolutely. Low-purity boronic acids can contain inorganic boron species or residual reagents from their synthesis that can interfere with the catalytic cycle.[3] More importantly, boronic acids are prone to decomposition (protodeboronation), especially if they are not stored correctly.[4][10] This decomposition not only reduces the concentration of your active nucleophile, slowing down the desired reaction, but can also alter the reaction pH and introduce impurities that may facilitate Pd-H formation.[11] Using a more stable boronate ester, such as a pinacol ester, can often provide more consistent and cleaner reactions.[4][12]
Organometallic Reactions (Grignard, Lithiation)
Q4: I tried to form the Grignard reagent of this compound, but I'm getting low yields and a lot of what appears to be a debrominated dimer. What's going wrong?
A4: The quinoline nitrogen presents a significant challenge. It can coordinate to the magnesium surface, altering the electronics and potentially hindering the desired oxidative insertion. More critically, once the Grignard reagent forms, it is highly reactive. The quinoline nitrogen can act as an internal electrophile or facilitate intermolecular reactions, leading to dimerization and other byproducts. Debromination can occur if there are any protic sources in your solvent or on your glassware.
Solution Synopsis:
-
Use an Excess of Magnesium: Employ freshly activated magnesium turnings in a significant excess (2-3 equivalents).
-
Initiation: Use an initiator like I₂ or 1,2-dibromoethane to ensure the reaction starts quickly.
-
Low Temperature: Run the reaction at the lowest possible temperature that sustains the reaction (e.g., 0 °C to room temperature in THF) to minimize side reactions.
-
Consider Halogen-Metal Exchange: A more reliable method is often a halogen-metal exchange at low temperature (e.g., -78 °C) using n-BuLi or i-PrMgCl. This provides more controlled formation of the organometallic species. Caution: This must be done carefully to avoid nucleophilic attack on the quinoline ring.
Section 2: Understanding the Mechanism of Debromination
To effectively prevent debromination, it is crucial to understand the pathways through which it occurs. In the context of palladium-catalyzed cross-coupling, the most prevalent mechanism is hydrodehalogenation mediated by a Palladium-Hydride species.
The catalytic cycle for a Suzuki-Miyaura coupling is shown below, with the parasitic hydrodehalogenation cycle highlighted.
Catalytic Cycle and Competing Hydrodehalogenation Pathway
Caption: Suzuki cycle with the competing hydrodehalogenation pathway.
The key to preventing debromination is to accelerate the desired steps (transmetalation and reductive elimination) relative to the undesired hydride transfer and subsequent elimination. This is primarily achieved through careful selection of the ligand, base, and reaction conditions. Bulky, electron-rich ligands, for example, stabilize the palladium center and promote the final reductive elimination step to form the desired C-C bond.[8][13]
Section 3: Recommended Protocols & Conditions
The following protocols are designed as robust starting points for minimizing debromination when working with this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol employs a modern ligand/base system known to suppress hydrodehalogenation with electron-deficient heteroaryl halides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)
Step-by-Step Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and K₃PO₄.
-
In a separate vial, premix the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent to form the catalyst complex.
-
Add the catalyst solution to the main reaction flask.
-
Add the degassed solvent(s) via syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath at 80-100 °C.
-
Stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Condition Screening
The choice of ligand and base is paramount. The following table provides a comparative summary of typical outcomes based on literature precedents for challenging couplings.
| Catalyst System | Base | Typical Debromination | Rationale & Citation |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Moderate to High | "Traditional" conditions; PPh₃ is not electron-rich enough to sufficiently accelerate reductive elimination.[7] |
| PdCl₂(dppf) | K₂CO₃ (aq) | Moderate | Dppf is a good ligand, but can be less effective than modern biaryl phosphines for difficult substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (anhydrous) | Low to Very Low | SPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate C-C bond formation and suppress debromination.[14] |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ (anhydrous) | Low | Trialkylphosphines are very electron-rich but can be sensitive to air. Effective at promoting the desired reaction.[8] |
Troubleshooting Workflow for Debromination
If you encounter debromination, follow this logical workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. cfmot.de [cfmot.de]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gessnergroup.com [gessnergroup.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-7-fluoroquinoline
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up this important synthetic intermediate. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic pathway for this compound?
A common and logical approach to synthesizing this compound involves a multi-step sequence that first builds the quinoline core and then sequentially installs the required halogen substituents. This strategy allows for better control over regioselectivity.[1] The proposed pathway consists of three primary stages:
-
Gould-Jacobs Reaction: Formation of 7-fluoroquinolin-4-ol from 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction establishes the core bicyclic structure.[1]
-
Chlorination: Conversion of the 4-hydroxyl group into a more reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 4-chloro-7-fluoroquinoline.[2]
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position. This is the most challenging step due to the directing effects of the existing substituents.
This sequence is generally preferred over brominating the aniline precursor first, as the directing effects of the quinoline ring nitrogen and the fluorine atom provide better regiochemical control in the final step.
Caption: Proposed three-stage synthetic workflow for this compound.
Q2: What are the critical safety precautions for this synthesis?
This synthesis involves hazardous materials and reactions requiring stringent safety protocols:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure a supply of sodium bicarbonate solution is available for quenching spills.[2]
-
Bromine/Brominating Agents: Bromine is highly toxic, corrosive, and volatile. Use of a liquid bromine source like N-Bromosuccinimide (NBS) is often preferred for easier handling. All work must be conducted in a fume hood.
-
High-Temperature Reactions: The thermal cyclization step often requires high temperatures (up to 250 °C) using solvents like diphenyl ether.[2][3] Use appropriate heating mantles with temperature controllers and ensure the glassware is free of defects. Never heat a closed system.
-
Pressure Build-up: Chlorination with POCl₃ can generate HCl gas, potentially leading to pressure build-up. The reaction should be performed under a reflux condenser or with appropriate venting to a scrubbing system.
Q3: How can I confirm the identity and purity of the final product and key intermediates?
A combination of analytical techniques is essential for structural confirmation and purity assessment.[4]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic region will show a distinct set of doublets and doublets of doublets. The absence of a signal for the H-4 proton and the specific coupling patterns of H-2, H-3, H-5, H-6, and H-8 are key identifiers. |
| ¹³C NMR | Confirms the carbon skeleton and the presence of quaternary carbons. | Expect 9 distinct signals. The chemical shifts of C4 (bearing bromine) and C7 (bearing fluorine) will be characteristic. |
| ¹⁹F NMR | Directly confirms the presence and environment of the fluorine atom. | A single resonance, likely a multiplet due to coupling with neighboring protons. |
| Mass Spec (MS) | Determines the molecular weight and isotopic pattern. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with ~1:1 ratio). The exact mass should match the calculated value for C₉H₅BrFN. |
| HPLC | Assesses purity and quantifies impurities. | A primary peak corresponding to the product. Purity is determined by the area percentage of this peak relative to any impurity peaks. |
| FT-IR | Identifies key functional groups. | Characteristic C=N, C=C aromatic, and C-F stretching frequencies. |
Troubleshooting Guide
Problem: Low or no yield of 7-fluoroquinolin-4-ol in the Gould-Jacobs reaction (Step 1).
-
Probable Cause 1: Incomplete Condensation. The initial condensation between 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) may be incomplete before cyclization is attempted.
-
Solution: Ensure the condensation reaction is complete by monitoring via TLC or ¹H NMR of an aliquot to confirm the disappearance of the aniline starting material. The reaction typically requires heating at 100-140°C.[1]
-
-
Probable Cause 2: Incorrect Cyclization Temperature. The thermal cyclization requires a very high temperature to proceed efficiently. Insufficient heat will result in a low yield.
-
Probable Cause 3: Premature Precipitation. The intermediate anilinomethylenemalonate may precipitate from the reaction mixture before cyclization if an inappropriate solvent is used.
-
Solution: The standard procedure involves a two-step process: first, a lower temperature condensation (e.g., in ethanol), followed by isolation of the intermediate.[2] The isolated intermediate is then added to pre-heated diphenyl ether for the high-temperature cyclization. This avoids solvent incompatibility issues.
-
Problem: Inefficient chlorination of 7-fluoroquinolin-4-ol (Step 2).
-
Probable Cause 1: Impure Starting Material. The presence of water or other nucleophilic impurities in the 7-fluoroquinolin-4-ol starting material can consume the POCl₃ reagent.
-
Solution: Ensure the 7-fluoroquinolin-4-ol is thoroughly dried before use. Drying under high vacuum at a slightly elevated temperature is recommended.
-
-
Probable Cause 2: Insufficient Reagent or Reaction Time. The conversion may stall if there is not enough POCl₃ or if the reaction is not heated long enough.
-
Probable Cause 3: Difficult Work-up. The work-up procedure for POCl₃ reactions is hazardous and can lead to product loss.
-
Solution: After the reaction, distill off the excess POCl₃ under reduced pressure. Cool the residue completely in an ice bath before slowly and cautiously adding it to crushed ice with vigorous stirring.[2] This quenches the remaining POCl₃. The product often precipitates and can be collected by filtration, or the aqueous solution can be neutralized and extracted with a suitable organic solvent (e.g., dichloromethane).
-
Caption: Troubleshooting decision tree for the chlorination step.
Problem: Poor regioselectivity during the bromination of 4-chloro-7-fluoroquinoline (Step 3).
-
Probable Cause: Incorrect Brominating Agent or Conditions. The quinoline ring is activated towards electrophilic substitution, but multiple positions are potentially reactive. Harsh bromination conditions (e.g., Br₂ with a strong Lewis acid) can lead to over-bromination or a mixture of isomers.
-
Solution: Employ a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent such as concentrated sulfuric acid or an organic solvent like chloroform. The protonated quinoline nitrogen is a deactivating group, and its influence, combined with the activating effect of the C7-fluoro group, should direct bromination to the desired C4 position. Precise temperature control is critical; start at low temperatures (e.g., 0 °C) and allow the reaction to warm slowly while monitoring progress.
-
Problem: The final product is difficult to purify.
-
Probable Cause 1: Persistent Starting Material. Incomplete bromination can leave unreacted 4-chloro-7-fluoroquinoline, which may have similar chromatographic properties to the product.
-
Solution: Drive the bromination reaction to completion by carefully monitoring with TLC or LC-MS. If necessary, a small additional charge of the brominating agent can be added.
-
-
Probable Cause 2: Formation of Isomers. As discussed above, isomeric byproducts can be difficult to separate.
-
Solution: Optimize the reaction for regioselectivity. If isomers are still formed, purification will require careful column chromatography with a slow gradient of a suitable eluent system (e.g., hexanes/ethyl acetate). In some cases, recrystallization from an appropriate solvent system may be effective.
-
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous structures and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 7-Fluoroquinolin-4-ol
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC until the 3-fluoroaniline spot disappears.
-
Allow the reaction mixture to cool. The intermediate product may solidify upon cooling.
-
Cyclization: In a separate flask, preheat diphenyl ether to 250 °C.
-
Add the crude intermediate from the previous step to the hot diphenyl ether in portions. The mixture will bubble as ethanol is evolved.
-
Maintain the temperature at 250 °C for 15-20 minutes.[2]
-
Allow the mixture to cool to below 100 °C, then add hexanes to precipitate the product.
-
Filter the solid, wash thoroughly with hexanes and then ethyl acetate to remove diphenyl ether, and dry under vacuum to yield 7-fluoroquinolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-7-fluoroquinoline
-
In a fume hood, place the dried 7-fluoroquinolin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (2-3 drops).[2]
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc).
-
Once complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ via distillation under reduced pressure.
-
Caution: Place the flask in an ice bath and slowly add the cooled, viscous residue to a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or aqueous ammonia until pH 7-8.
-
Extract the aqueous layer three times with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-fluoroquinoline, which can be purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₃CN).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain pure this compound.
References
Technical Support Center: Purity Assessment of Substituted Quinolines
Welcome to the technical support center for the analytical purity assessment of substituted quinolines. As a class of compounds central to pharmaceutical development and chemical research, ensuring their purity is not merely a quality control step but a fundamental requirement for data integrity, safety, and efficacy. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have significant and often unpredictable biological effects.[1][2]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges researchers, scientists, and drug development professionals encounter in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and troubleshoot effectively.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most common technique for purity assessment due to its versatility with a wide range of compounds, including those that are non-volatile or thermally fragile.[3]
Frequently Asked Questions & Troubleshooting
Q1: My polar quinoline compound shows poor retention on a C18 column, eluting at or near the solvent front. What's happening and how can I fix it?
A: This is a classic issue where the analyte has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[4] To improve retention, you must increase the interaction between your compound and the column.
-
Scientific Rationale: The core principle of reversed-phase (RP) chromatography is the partitioning of an analyte between a nonpolar stationary phase and a polar mobile phase. Highly polar compounds are not "retained" because they are readily swept along by the mobile phase.
-
Troubleshooting Strategies:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Note that some older C18 columns can suffer from "phase collapse" in highly aqueous conditions; modern columns with embedded polar groups or alternative bonding are often stable in 100% water.[4]
-
Employ a More Polar Stationary Phase: A standard C18 phase may be too nonpolar. Consider columns with alternative selectivities, such as those with Phenyl-Hexyl or embedded polar groups (EPGs), which can provide enhanced retention for polar analytes.[4]
-
Switch to HILIC: For very polar quinolines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase (like bare silica or an amide phase) is used with a highly organic mobile phase. A water layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[4]
-
-
Column Selection: Start with a bare silica or amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning: Flush the column with 100% Mobile Phase B for 5 minutes, followed by 100% Mobile Phase A for at least 10 minutes to ensure proper equilibration.[4]
-
Initial Gradient: Run a gradient from 0% to 50% B over 10-15 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape. Remember that in HILIC, water is the strong, eluting solvent.
Q2: I'm observing significant peak tailing for my basic quinoline analyte. What causes this and what are the solutions?
A: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated basic analyte (like the nitrogen on the quinoline ring) and acidic, deprotonated residual silanol groups (-Si-O⁻) on the surface of the silica-based column packing.[5][6] This creates multiple retention mechanisms, leading to a distorted peak shape.
-
Scientific Rationale: The ideal chromatographic peak assumes a single, uniform interaction between the analyte and the stationary phase. When a secondary, stronger interaction occurs (like the ionic attraction to silanols), a fraction of the analyte molecules are held more strongly, eluting later than the main band and creating a "tail".
-
Troubleshooting Strategies:
| Strategy | Mechanism | Key Considerations |
| Lower Mobile Phase pH | By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated (-Si-OH), neutralizing their negative charge and preventing ionic interactions. | Ensure your analyte and column are stable at low pH. |
| Use an End-Capped Column | Use a high-purity, "end-capped" column where most residual silanols have been chemically deactivated. This physically blocks the sites of secondary interaction.[7] | This is often the most effective and robust solution. |
| Add a Basic Modifier | Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. | TEA can be difficult to flush from a column and may suppress MS signal if using LC-MS. |
| Increase Buffer Strength | A higher buffer concentration can also help shield the silanol sites and reduce secondary interactions. | Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.[6] |
Q3: My retention times are drifting between injections. What should I check?
A: Retention time drift is a common problem that indicates a lack of stability in the chromatographic system. The cause is usually related to the column, the mobile phase, or the pump.
-
Scientific Rationale: An analyte's retention time is a direct function of the mobile phase composition, flow rate, and column temperature. Any instability in these parameters will manifest as retention time shifts.
-
Troubleshooting Checklist:
-
Column Equilibration: Is the column fully equilibrated between gradient runs? Insufficient equilibration is a primary cause of drifting retention, especially in the first few injections of a sequence. Increase the post-run equilibration time.[8]
-
Mobile Phase Composition: Has the mobile phase been prepared accurately? Is there any sign of evaporation of the more volatile organic component, which would change the solvent ratio? Is the buffer precipitating out of solution? Always use freshly prepared mobile phase.[8][9]
-
Column Temperature: Are you using a column oven? Fluctuations in ambient lab temperature can cause significant retention time shifts (retention can change 1-2% per 1°C).[10] A stable column temperature is critical for reproducible chromatography.
-
Pump Performance & Leaks: Check the system pressure. A fluctuating pressure reading can indicate a leak, a worn pump seal, or air bubbles in the system.[11] Purge the pump to remove any trapped air.
-
Caption: Troubleshooting workflow for common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC.[1][3]
Frequently Asked Questions & Troubleshooting
Q1: When should I choose GC-MS over HPLC for purity assessment of my quinoline derivative?
A: The choice depends on the physicochemical properties of your compound and the potential impurities you expect.[3]
-
Choose GC-MS for:
-
Volatile & Semi-Volatile Analytes: Compounds that can be vaporized without decomposition.
-
Thermally Stable Compounds: Analytes must withstand the high temperatures of the GC inlet and column.
-
Common Impurities: Excellent for identifying residual solvents, starting materials like aniline, or low molecular weight synthetic by-products.[1]
-
-
Choose HPLC for:
-
Non-Volatile & Thermally Labile Compounds: This includes most larger, more complex substituted quinolines and potential polymeric impurities.
-
Highly Polar Compounds: Analytes that are difficult to volatilize.
-
| Impurity Type | Example | Recommended Method | Rationale |
| Residual Solvents | Toluene, Dichloromethane | GC-MS | Highly volatile and easily separated by GC.[1] |
| Unreacted Starting Material | 4-bromoaniline | GC-MS or HPLC | Both can work, but GC-MS offers high resolution if volatile.[1] |
| Isomeric Byproducts | Positional isomers of the final product | HPLC | Often have very similar volatility but different polarity, making HPLC separation more effective.[1] |
| Degradation Products | Hydroxylated or oxidized quinolines | HPLC | Degradation often increases polarity and reduces volatility, making them ideal for HPLC. |
| High Molecular Weight Byproducts | Dimers or polymers | HPLC | Non-volatile and would not elute from a GC column. |
Q2: My quinoline compound appears to be degrading in the GC injector. How can I prevent this?
A: Thermal degradation in the hot injector is a common issue for sensitive compounds.
-
Scientific Rationale: The GC injector is typically heated to 250-300°C to ensure rapid vaporization. Functional groups on the quinoline or its substituents may not be stable at these temperatures, leading to fragmentation before the compound even reaches the column.
-
Troubleshooting Strategies:
-
Lower Injector Temperature: Systematically lower the injector temperature in 10-20°C increments. The goal is to find the lowest temperature that still provides good peak shape without causing degradation.
-
Use a Deactivated Inlet Liner: The glass liner in the injector can have active silanol sites, similar to an HPLC column, which can catalyze degradation. Use a liner that has been chemically deactivated by the manufacturer.
-
Change Injection Mode: Consider using a programmable temperature vaporizer (PTV) inlet, which allows you to inject the sample at a low temperature and then rapidly heat it to transfer it to the column, minimizing the time the analyte spends in the hot zone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity
While HPLC and GC provide relative purity (area %), NMR can be used to determine an absolute purity value, a technique known as quantitative NMR (qNMR).[1]
Frequently Asked Questions & Troubleshooting
Q1: How can I use NMR to determine the absolute purity of my quinoline sample?
A: Quantitative NMR (qNMR) determines purity by comparing the integral of a known signal from your analyte to the integral of a signal from a certified internal standard of known purity and mass.[12]
-
Scientific Rationale: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a known molar amount of a standard, you can use the ratio of integrals to calculate the molar amount of your analyte, and thus its purity by mass.
-
Key Requirements for qNMR:
-
Certified Internal Standard: The standard must be of high purity, stable, non-reactive with your sample, and have a simple spectrum with at least one peak that is well-resolved from your analyte's signals.
-
Accurate Weighing: Both the sample and the internal standard must be weighed accurately on a calibrated microbalance.
-
Optimized NMR Parameters: Crucially, a long relaxation delay (d1) must be used (typically 5-7 times the longest T1 relaxation time of both the analyte and standard) to ensure all signals are fully relaxed before each scan, allowing for accurate integration.
-
-
The qNMR Purity Equation: [13] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = Mass
-
P = Purity of the standard
-
-
Weighing: Accurately weigh ~10 mg of your synthesized quinoline and ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. Record the masses precisely.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves both the sample and the standard (e.g., DMSO-d₆, CDCl₃).
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial and ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, high-quality NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (e.g., d1 = 30 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
Elemental Analysis: Detecting Hidden Dangers
Chromatographic and NMR methods are generally blind to inorganic impurities. Elemental analysis is essential for quantifying residual metal catalysts from synthesis, which are often toxic and subject to strict regulatory limits.[14]
Frequently Asked Questions & Troubleshooting
Q1: Why is elemental analysis necessary if I've already confirmed >99% purity by HPLC?
A: HPLC purity is a measure of organic impurities relative to the main component. It provides no information about inorganic elements. Many synthetic routes for substituted quinolines use metal catalysts (e.g., Palladium, Ruthenium, Platinum).[14] These metals can remain in the final product at trace levels (parts-per-million) and pose a significant toxicological risk. Regulatory guidelines, such as ICH Q3D, mandate a risk-based approach to controlling these impurities.[15][16]
Q2: What are the primary techniques for elemental impurity analysis?
A: The two most common techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectroscopy (ICP-AES, also called ICP-OES).
-
ICP-MS: Offers extremely low detection limits, typically in the parts-per-trillion (ppt) to low parts-per-billion (ppb) range. This high sensitivity makes it the preferred method for highly toxic elements with low permitted daily exposure (PDE) limits, such as Cd, Pb, As, and Hg.[15][]
-
ICP-AES (OES): Has detection limits in the ppb to parts-per-million (ppm) range. It is a robust technique suitable for less toxic elements that have higher concentration limits.[]
Caption: Logic diagram for elemental impurity testing.
Chiral Separations: When Stereochemistry Matters
Many substituted quinolines are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, separating and quantifying enantiomers is a critical aspect of purity assessment for chiral drug candidates.[18]
Frequently Asked Questions & Troubleshooting
Q1: What are the main HPLC strategies for separating the enantiomers of my chiral quinoline?
A: There are two primary approaches for enantioseparation by HPLC:
-
Direct Method (Chiral Stationary Phases): This is the most common approach. The sample is analyzed on a column where the stationary phase is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable and a good starting point for screening.[19][20]
-
Indirect Method (Chiral Derivatization): In this method, the racemic quinoline is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase column.[21] The drawback is the need for an additional reaction step and a highly pure derivatizing agent.
Forced Degradation Studies: Predicting Stability
Forced degradation (or stress testing) studies are a regulatory requirement and a vital part of drug development. They are used to identify likely degradation products and establish the stability-indicating capability of the analytical methods.[22][23]
Frequently Asked Questions & Troubleshooting
Q1: What is the purpose of a forced degradation study for a new quinoline derivative?
A: The primary goals are:
-
Identify Degradation Pathways: To understand how the molecule breaks down under various stresses (acid, base, light, heat, oxidation).[23]
-
Characterize Degradants: To identify the structure of the impurities that form upon degradation.
-
Validate Analytical Methods: To prove that your primary purity method (e.g., HPLC) can separate the newly formed degradation products from the parent compound and from each other. This is known as demonstrating "stability-indicating" power.[22][24]
Q2: What are the standard stress conditions I should apply?
A: As recommended by ICH guidelines, a typical study includes the following conditions:[24][25]
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then elevated temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: The solid drug substance is exposed to high heat (e.g., 70-80°C).
-
Photostability: The drug is exposed to a combination of UV and visible light as specified in ICH Q1B guidelines.[24]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25] Conditions should be adjusted to be milder for very labile compounds or more aggressive for highly stable ones.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 14. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 15. normecgroup.com [normecgroup.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 18. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study on chiral separation and transformation of indiquinoline en...: Ingenta Connect [ingentaconnect.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. acdlabs.com [acdlabs.com]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-7-fluoroquinoline and Other Haloquinolines for the Modern Synthetic Chemist
For researchers, scientists, and professionals in the dynamic field of drug development, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a plethora of therapeutic agents. The strategic functionalization of this privileged core, particularly through the manipulation of halogen substituents, is a critical exercise in molecular design and optimization. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-7-fluoroquinoline with other haloquinoline analogs in key synthetic transformations. By elucidating the principles that govern their reactivity and providing supporting experimental frameworks, we aim to empower chemists to make informed decisions in their synthetic endeavors.
The Foundation of Reactivity: Electronic and Steric Influences in Haloquinolines
The reactivity of a haloquinoline is not a monolithic property but rather a nuanced interplay of electronic and steric factors. The position and nature of the halogen substituent, in concert with the inherent electronic landscape of the quinoline ring, dictate its susceptibility to nucleophilic attack and its propensity to engage in metal-catalyzed cross-coupling reactions.
The quinoline nucleus is inherently electron-deficient, a consequence of the electronegative nitrogen atom. This effect is most pronounced in the pyridine ring, rendering positions 2 and 4 particularly electrophilic. Consequently, halogens at these positions are more activated towards nucleophilic aromatic substitution (SNAr).
In the case of This compound , we have a fascinating convergence of electronic effects. The bromine atom at the 4-position is situated at an electron-deficient carbon, making it a prime site for both nucleophilic attack and oxidative addition in palladium-catalyzed cycles. The fluorine atom at the 7-position, located on the carbocyclic ring, exerts a strong inductive electron-withdrawing effect, further decreasing the electron density of the entire ring system. This remote deactivation by the fluorine atom can subtly enhance the electrophilicity of the C4 position, potentially influencing its reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
In the realm of nucleophilic aromatic substitution, the reactivity of haloarenes is dictated by the stability of the intermediate Meisenheimer complex, which is in turn influenced by the electronegativity of the leaving group. The established trend for SNAr reactivity is F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge of the nucleophile in the rate-determining step.
For this compound, the bromine at the C4 position is the designated leaving group in SNAr reactions. The electron-withdrawing nature of the quinoline nitrogen activates this position for nucleophilic attack. The additional inductive effect of the 7-fluoro substituent further enhances the electrophilicity of the ring system, making this compound a highly reactive substrate for SNAr.
Comparative Reactivity in SNAr with Amines:
| Haloquinoline | Relative Reactivity | Typical Conditions |
| 4-Fluoroquinoline | Very High | Room temperature to mild heating |
| 4-Chloroquinoline | High | Mild to moderate heating |
| This compound | High | Mild to moderate heating |
| 4-Bromoquinoline | Moderate | Moderate to high heating |
| 4-Iodoquinoline | Low | High temperatures, often with catalysis |
Experimental Protocol: SNAr of this compound with Morpholine
Objective: To synthesize 4-(morpholin-4-yl)-7-fluoroquinoline.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in Reactivity
In contrast to SNAr, the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is governed by the ease of the oxidative addition step, which involves the cleavage of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the general order of reactivity in these transformations is I > Br > Cl > F .[1]
This opposing trend makes haloquinolines versatile building blocks, allowing for selective functionalization based on the choice of reaction type. For this compound, the C-Br bond at the 4-position is the reactive site for cross-coupling, while the C-F bond at the 7-position is generally unreactive under standard palladium-catalyzed conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[2] The reactivity of haloquinolines in this reaction is highly dependent on the nature of the halogen.
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Haloquinoline | Relative Reactivity | Typical Catalyst Loading | Reaction Temperature |
| 4-Iodoquinoline | Very High | Low (e.g., 1-2 mol%) | Room temperature to 80 °C |
| This compound | High | Moderate (e.g., 2-5 mol%) | 80-100 °C |
| 4-Bromoquinoline | High | Moderate (e.g., 2-5 mol%) | 80-100 °C |
| 4-Chloroquinoline | Moderate | High (e.g., 5-10 mol%) with specialized ligands | 100-120 °C |
| 4-Fluoroquinoline | Very Low | Generally unreactive | >120 °C with specific catalysts |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 7-fluoro-4-phenylquinoline.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed 1,4-dioxane and sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and water, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[3] Similar to the Suzuki coupling, the reactivity follows the trend I > Br > Cl.
Comparative Reactivity in Buchwald-Hartwig Amination:
| Haloquinoline | Relative Reactivity | Ligand Choice |
| 4-Iodoquinoline | Very High | Standard phosphine ligands |
| This compound | High | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) |
| 4-Bromoquinoline | High | Bulky, electron-rich phosphine ligands |
| 4-Chloroquinoline | Moderate | Specialized, highly active ligands required |
| 4-Fluoroquinoline | Very Low | Generally unreactive |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize N-phenyl-7-fluoroquinolin-4-amine.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene and aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated quinolines, which are valuable intermediates in organic synthesis.[4][5][6] The reactivity trend mirrors that of other palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Sonogashira Coupling:
| Haloquinoline | Relative Reactivity | Copper Co-catalyst |
| 4-Iodoquinoline | Very High | Often not required |
| This compound | High | Typically required |
| 4-Bromoquinoline | High | Typically required |
| 4-Chloroquinoline | Low | Requires harsh conditions and specialized catalysts |
| 4-Fluoroquinoline | Very Low | Generally unreactive |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 7-fluoro-4-(phenylethynyl)quinoline.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add THF, triethylamine, and phenylacetylene.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and wash with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Selection of Haloquinolines for Synthetic Success
The reactivity of haloquinolines is a fascinating and highly practical area of study for synthetic chemists. This compound emerges as a versatile and highly reactive building block. Its C-Br bond at the activated 4-position readily participates in a range of palladium-catalyzed cross-coupling reactions, while also being susceptible to nucleophilic aromatic substitution. The 7-fluoro substituent, while generally unreactive in cross-coupling, serves to modulate the electronic properties of the quinoline core.
Understanding the opposing reactivity trends of halogens in SNAr and palladium-catalyzed reactions allows for the strategic and often selective functionalization of di- and poly-haloquinolines. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this compound and its haloquinoline congeners, paving the way for the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 4-Bromo-7-fluoroquinoline Derivatives in Kinase Inhibition: A Comparative Guide
For Immediate Release to the Drug Discovery Community
In the relentless pursuit of novel therapeutics targeting the human kinome, the quinoline scaffold has consistently emerged as a privileged structure. Its inherent planarity and hydrogen bonding capabilities make it an ideal framework for ATP-competitive inhibitors. This guide provides a deep dive into the strategic design and potential efficacy of 4-bromo-7-fluoroquinoline derivatives as a promising class of kinase inhibitors. While direct comparative data for this specific scaffold is emerging, this document synthesizes established principles of medicinal chemistry and data from structurally related analogs to build a compelling case for their development and to provide a robust framework for their evaluation.
The Quinoline Core and the Power of Halogenation in Kinase Inhibitor Design
The quinoline ring system is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, including bosutinib (Src/Abl) and cabozantinib (c-Met/VEGFR2). The strategic placement of substituents on this bicyclic heterocycle is paramount for achieving high potency and selectivity. Halogenation, in particular, has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Fluorine: The introduction of fluorine at the 7-position can enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also lead to favorable electronic interactions within the kinase active site, potentially increasing binding affinity.
-
Bromine: The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities. This allows for the exploration of various chemical spaces to optimize target engagement and selectivity. Furthermore, bromine can form halogen bonds, which are increasingly recognized as significant contributors to protein-ligand interactions.
The combination of a 7-fluoro and a 4-bromo substituent on the quinoline core thus presents a strategic starting point for the development of novel kinase inhibitors with potentially superior properties.
Synthetic Strategies for Diversifying the this compound Scaffold
The true potential of the this compound scaffold lies in its synthetic tractability. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various boronic acids or esters, leading to the synthesis of 4-aryl- or 4-heteroaryl-7-fluoroquinoline derivatives. These derivatives are of significant interest as they can mimic the interactions of known kinase inhibitors that possess similar biaryl structures.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as SPhos (0.1 eq.).
-
Base and Solvent: Add a base, typically potassium carbonate (2.0 eq.), and a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-7-fluoroquinoline derivative.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the quinoline ring, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).
-
Base and Solvent: Add a base, typically cesium carbonate (1.5 eq.), and a degassed anhydrous solvent such as toluene or 1,4-dioxane.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-amino-7-fluoroquinoline derivative.
Caption: Buchwald-Hartwig amination of this compound.
Comparative Efficacy: A Forward-Looking Analysis
While direct experimental data for a broad panel of this compound derivatives is not yet widely available in the public domain, we can extrapolate their potential efficacy by comparing their core structure to that of known kinase inhibitors. The following table presents a hypothetical comparison against established inhibitors for key oncogenic kinases. This analysis is based on the well-documented structure-activity relationships (SAR) of quinoline-based inhibitors, where halogenation and substitution at the 4-position play critical roles in determining potency and selectivity.
| Target Kinase | Known Inhibitor | Reported IC50 (nM) | Hypothetical this compound Derivative | Predicted Potency & Rationale |
| EGFR | Erlotinib | 2 | 4-(3-ethynylanilino)-7-fluoroquinoline | Potentially High: The anilino moiety at the 4-position is a classic hinge-binding motif for EGFR inhibitors. The 7-fluoro group can enhance binding affinity. |
| VEGFR2 | Cabozantinib | 0.035 | 4-(4-phenoxyanilino)-7-fluoroquinoline | Potentially High: The 4-anilino-quinoline core is a known VEGFR2 inhibitory scaffold. The 7-fluoro substitution may improve metabolic stability. |
| Src | Bosutinib | 1.2 | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-fluoroquinoline | Potentially Moderate to High: The 4-anilino group is crucial for Src inhibition. The 7-fluoro group could enhance cellular activity. |
| c-Met | Crizotinib | 4 | 4-(2,6-dichloro-3-fluorophenylamino)-7-fluoroquinoline | Potentially High: The di-substituted anilino group at the 4-position is a key feature of many c-Met inhibitors. The 7-fluoro group may improve pharmacokinetic properties. |
| Aurora Kinase A | Alisertib | 12 | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[1] | Potentially High: While a quinazoline, this demonstrates the potential for bromo and fluoro substitutions in related heterocyclic systems to yield potent Aurora kinase inhibitors.[1] |
Experimental Workflows for Efficacy Determination
To rigorously assess the efficacy of novel this compound derivatives, a systematic experimental workflow is essential. This should encompass biochemical assays to determine direct kinase inhibition and cell-based assays to evaluate cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a robust method for determining the inhibitory constant (Ki) of a compound against a purified kinase.
Experimental Protocol: LanthaScreen™ Kinase Assay
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
Assay Plate Preparation: Add the kinase and antibody solution to the wells of a 384-well plate.
-
Compound Addition: Add the test compound solutions to the appropriate wells.
-
Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context: Targeting Key Oncogenic Pathways
The rationale for developing this compound derivatives as kinase inhibitors is rooted in their potential to modulate critical signaling pathways that are frequently dysregulated in cancer.
Caption: Inhibition of key oncogenic signaling pathways by kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel kinase inhibitors. The strategic combination of a metabolically robust 7-fluoro substituent and a versatile 4-bromo synthetic handle provides a powerful starting point for generating diverse chemical libraries. By leveraging established synthetic methodologies and drawing upon the extensive knowledge of structure-activity relationships for quinoline-based inhibitors, researchers can rationally design and synthesize potent and selective modulators of key oncogenic kinases. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive evaluation of these exciting new compounds, paving the way for the next generation of targeted cancer therapies.
References
A Technical Guide to the Structure-Activity Relationship of 4-Bromo-7-fluoroquinoline Analogs for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Bromo-7-fluoroquinoline analogs, a promising scaffold in modern medicinal chemistry. We will explore how subtle molecular modifications to this core structure can significantly impact biological activity, with a focus on their potential as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged" scaffold in drug discovery. Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for designing molecules that can interact with a wide array of biological targets. The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological potency. This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications.
The Emergence of this compound Analogs in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for targeted therapies. The 4-anilinoquinoline scaffold has emerged as a key pharmacophore for designing potent and selective kinase inhibitors.
A notable study explored a series of 4-anilino-quin(az)oline analogs as inhibitors of Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer progression. This study provides valuable insights into the SAR of halogenated quinolines, including 7-bromo and 7-fluoro derivatives.[1]
Comparative Analysis of 7-Halogen Substituted 4-Anilinoquinolines as PKN3 Inhibitors
The following table summarizes the inhibitory activity of a selection of 7-halogenated 4-anilinoquinoline analogs against PKN3. The data highlights the significant impact of the halogen substituent at the 7-position on the inhibitory potency.
| Compound ID | Quinoline/Quinazoline | 7-Substituent | PKN3 IC50 (nM)[1] |
| 12 | Quinoline | Fluoro | ~280 |
| 14 | Quinoline | Chloro | 27 |
| 15 | Quinoline | Bromo | >280 |
| 16 | Quinoline | Iodo | 14 |
| 13 | Quinazoline | Fluoro | >1000 |
Analysis of Structure-Activity Relationship:
From this dataset, several key SAR insights can be drawn:
-
Impact of the Halogen at C7: For the quinoline series, there is a clear trend in PKN3 inhibition related to the halogen at the 7-position. The potency increases from fluoro to chloro and is optimal with iodo, while the bromo-substituted analog shows a surprising decrease in activity.[1] This suggests that not only the electronegativity but also the size and polarizability of the halogen atom play a crucial role in the interaction with the kinase active site.
-
Quinoline vs. Quinazoline Core: The 7-fluoro quinazoline analog (13) was significantly less potent than its quinoline counterpart (12), indicating that the nitrogen at position 1 of the quinoline ring is important for potent PKN3 inhibition.[1]
This compound Analogs as Anticancer Agents
The anticancer potential of quinoline derivatives is well-documented. A study investigating 7-fluoro- and 8-methoxy-4-anilinoquinolines as antitumor agents provides further evidence for the potential of this scaffold.
Comparative Cytotoxicity of 7-Fluoro-4-anilinoquinoline Analogs
The following table presents the cytotoxic activity of a series of 7-fluoro-4-anilinoquinoline analogs against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.
| Compound ID | R Group (on aniline ring) | HeLa IC50 (µM)[2] | BGC823 IC50 (µM)[2] |
| 1a | 3-chloro-4-fluoro | 20.34 | 4.87 |
| 1b | 3-ethynyl | 25.11 | 3.63 |
| 1c | 3-methyl | 15.48 | 6.54 |
| 1e | 4-methoxy | 12.33 | 5.21 |
| 1f | 3-chloro-4-(3-fluorobenzyloxy) | 8.91 | 4.12 |
| 1g | 4-(3-fluorobenzyloxy) | 10.23 | 5.76 |
| Gefitinib | (Reference Drug) | 10.55 | 13.45 |
Analysis of Structure-Activity Relationship:
-
Potency and Selectivity: Several of the 7-fluoro-4-anilinoquinoline analogs exhibited potent cytotoxic activity, with some compounds (e.g., 1f) showing superior potency to the reference drug Gefitinib against both cell lines.[2] Notably, many of these analogs displayed a degree of selectivity towards the BGC823 gastric cancer cell line.[2]
-
Influence of the Anilino Substituent: The nature of the substituent on the 4-anilino ring significantly modulates the anticancer activity. The presence of a 3-chloro-4-(3-fluorobenzyloxy) group in compound 1f resulted in the most potent activity against HeLa cells, suggesting that a combination of electronic and steric factors on the anilino ring is crucial for cytotoxicity.[2]
Experimental Protocols
To facilitate further research and validation of this compound analogs, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of 4-Anilino-7-substituted-quinolines
A general and robust method for the synthesis of 4-anilinoquinolines involves the nucleophilic substitution of a 4-chloroquinoline precursor with a substituted aniline.[3]
Caption: General synthetic scheme for 4-anilinoquinolines.
Procedure:
-
To a solution of the appropriate 4-chloro-7-substituted quinoline in ethanol, add the desired substituted aniline.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated either by direct crystallization from the crude reaction mixture or after purification by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (peptide or protein), and ATP in a kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow of the MTT cytotoxicity assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The available data, though limited to specific substitution patterns, clearly demonstrates that modifications at the C7 position of the quinoline ring and on the C4-anilino substituent have a profound impact on biological activity.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships. This includes:
-
Diversification at the C2 position: Introducing various aryl or alkyl groups at the C2 position could lead to new interactions with target proteins.
-
Exploration of different C4 substituents: While the anilino group has shown promise, other amines and carbon-linked substituents at the C4 position should be investigated.
-
Broader biological screening: Analogs should be screened against a wider panel of kinases and cancer cell lines to identify new targets and to assess their selectivity profile.
By combining rational drug design with robust biological evaluation, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of targeted therapies.
References
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to substituted fluoroquinolines.
A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Substituted Fluoroquinolones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Fluoroquinolone Scaffold
The fluoroquinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a major class of synthetic broad-spectrum antibiotics.[1][2] From the discovery of nalidixic acid to the development of blockbuster drugs like Ciprofloxacin and Levofloxacin, the therapeutic impact of this structural motif is undeniable.[1][3][4][5][6] These molecules function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby causing rapid bacterial cell death.[1][7] The versatility of the quinolone structure allows for extensive modification, particularly at the C-7 position, which significantly influences the antibacterial spectrum and potency.[2][8]
However, the rise of antibiotic resistance necessitates the continuous development of new fluoroquinolone analogues with improved efficacy and novel mechanisms of action. This, in turn, demands a sophisticated understanding of the available synthetic methodologies. The choice of synthetic route is a critical decision in any drug development program, impacting not only the feasibility of synthesizing novel derivatives but also the scalability, cost-effectiveness, and environmental footprint of the process.
This guide provides a comparative analysis of the principal synthetic routes to substituted fluoroquinolones, blending classical, time-tested reactions with modern, high-efficiency strategies. We will delve into the mechanistic underpinnings of each approach, present objective, data-driven comparisons, and provide detailed experimental protocols to bridge theory and practice.
Part 1: Classical Approaches to the Quinolone Core
The construction of the fundamental quinolone ring system has been a subject of study for over a century. These classical methods, while sometimes limited by harsh conditions or moderate yields, remain relevant and often serve as the foundation for more modern syntheses.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is arguably the most important and widely used method for constructing the 4-quinolone core, forming the basis for the synthesis of many early quinolone antibiotics.[9][10] The reaction proceeds in a stepwise fashion, beginning with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[9][10][11][12]
Mechanism & Rationale: The initial step is a nucleophilic substitution where the aniline displaces the ethoxy group of EMME to form an anilidomethylenemalonate intermediate.[12][13] The causality here is the inherent nucleophilicity of the aniline nitrogen and the electrophilic nature of the double bond in EMME. The subsequent, and most critical, step is an intramolecular 6-electron electrocyclization that occurs at high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether.[12][13] This thermal treatment provides the activation energy needed to overcome the barrier to ring formation. The resulting 4-oxo-quinoline-3-carboxylate can then be hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form.[11]
Figure 1: Simplified workflow of the Gould-Jacobs reaction.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers an alternative route, primarily yielding 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions.[14][15][16][17] The reaction involves the condensation of an aniline with a β-ketoester.[14][16]
Mechanism & Rationale: The regiochemical outcome is dictated by kinetic versus thermodynamic control.[14]
-
Conrad-Limpach (Kinetic Control): At lower temperatures, the reaction favors the formation of a Schiff base via attack of the aniline on the keto group of the β-ketoester. Subsequent thermal cyclization leads to the 4-hydroxyquinoline product.[16]
-
Knorr (Thermodynamic Control): At higher temperatures (e.g., ~140°C), the aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate.[16] Cyclization of this anilide furnishes the 2-hydroxyquinoline.
This dichotomy is a classic example of how reaction temperature can be manipulated to favor one constitutional isomer over another by steering the reaction through different mechanistic pathways.
Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base (e.g., sodium hydroxide) to form hydroxyquinolines.[18][19][20] A key feature of this reaction is that it can often produce a mixture of two isomeric products, depending on which side of the acyl group the cyclization occurs.[18][19]
Mechanism & Rationale: The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts an acidic proton from either the methyl group of the acetophenone or the methylene group of the N-acyl substituent. The resulting enolate then attacks the carbonyl group of the other functionality, leading to cyclization and subsequent dehydration to form the quinoline ring. The ratio of the resulting 2-hydroxy and 4-hydroxyquinoline products is sensitive to the specific substrate and reaction conditions.[18]
Part 2: Modern Synthetic Strategies
While classical methods are foundational, modern drug discovery demands greater efficiency, milder conditions, and broader substrate scope. Contemporary strategies often leverage catalysis and innovative technologies to achieve these goals.
Transition-Metal-Catalyzed Syntheses
Palladium and copper catalysis have revolutionized the synthesis of heterocyclic compounds, including fluoroquinolones.[21] These methods often involve C-N and C-C bond-forming reactions that can construct the quinolone core in a highly convergent and efficient manner.
Key Approaches:
-
Palladium-Catalyzed Annulation: Methods have been developed that utilize palladium catalysts for the oxidative annulation of acrylamides with arynes or through carbonylative Sonogashira coupling followed by cyclization.[21][22] These reactions offer access to N-substituted and 1,2-disubstituted 4-quinolones under relatively mild conditions.[21]
-
Copper-Catalyzed Reactions: Copper catalysts are effective for synthesizing 4-quinolones from anilines and alkynes or through the aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones followed by cyclization.[21] These methods are often more cost-effective than their palladium-based counterparts.
The driving force behind these reactions is the ability of the transition metal to facilitate bond formations that are otherwise difficult, proceeding through catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination.
Figure 2: Workflow comparison: Classical vs. Modern catalytic synthesis.
Enabling Technologies: Microwave and Flow Chemistry
Modern synthesis is not just about new reactions but also new ways of performing them. Microwave irradiation and continuous flow chemistry are two powerful tools for enhancing the synthesis of fluoroquinolones.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[23][24] This is due to the efficient and direct transfer of energy to polar molecules in the reaction mixture.[23] For fluoroquinolone synthesis, this has been applied to steps like the Gould-Jacobs cyclization and the final nucleophilic substitution at C-7, leading to higher yields and cleaner products.[24][25]
-
Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.[26] This technology offers precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents, and straightforward scalability.[26][27] Recently, streamlined and high-yielding continuous flow syntheses of Ciprofloxacin have been developed, significantly reducing the number of steps and improving overall efficiency.[3][28][29]
Part 3: Comparative Analysis
The choice of a synthetic route depends on a multi-faceted analysis of its performance against key metrics. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Route | Typical Yields | Substrate Scope & Functional Group Tolerance | Reaction Conditions | Scalability/Industrial Applicability | Key Advantages | Key Limitations |
| Gould-Jacobs | Moderate to Good | Good for electron-rich anilines; sensitive to sterics. | High temperatures (>250 °C), often harsh.[12] | Established for industrial scale but energy-intensive. | Well-established, reliable for many core structures.[9] | Harsh conditions, high energy use, limited for some substituted anilines. |
| Conrad-Limpach | Moderate | Broad; regioselectivity is condition-dependent. | Thermally controlled (kinetic vs. thermodynamic).[14] | Moderate; controlling regioselectivity can be challenging on a large scale. | Access to both 4-hydroxy and 2-hydroxy isomers. | Potential for isomeric mixtures, requires careful temperature control.[16] |
| Camps Cyclization | Variable | Dependent on substrate; can be limited. | Basic conditions (e.g., NaOH).[18] | Limited due to potential for isomer formation. | Intramolecular, can be simple for specific substrates. | Often yields mixtures of isomers.[19] |
| Pd/Cu Catalysis | Good to Excellent | Very broad, high functional group tolerance. | Mild to moderate temperatures (often <140 °C).[21] | Highly scalable; used in modern pharma manufacturing. | High efficiency, broad scope, mild conditions.[21][22] | Catalyst cost and removal, potential for metal contamination. |
| Microwave-Assisted | Good to Excellent | Broad, similar to the underlying thermal reaction. | Rapid heating, controlled pressure.[25] | Scalable with appropriate microwave reactors. | Drastic reduction in reaction time, often higher yields.[23][24] | Requires specialized equipment, scalability can be a challenge. |
| Continuous Flow | Excellent | Broad; optimized for specific reaction sequences. | Precise control over T, P, and time.[27] | Excellent; designed for continuous production.[26] | High throughput, enhanced safety, superior process control.[29] | High initial equipment cost, requires process optimization. |
Part 4: Case Study - The Synthesis of Ciprofloxacin
Ciprofloxacin is one of the most widely prescribed fluoroquinolone antibiotics.[3] Its synthesis provides a practical illustration of the application and evolution of these synthetic strategies.
The traditional synthesis often starts from a poly-fluorinated benzoyl derivative, which undergoes a series of reactions including condensation, cyclopropylamine addition, cyclization to form the quinolone core, and finally, nucleophilic aromatic substitution with piperazine at the C-7 position.[30]
More recent, innovative approaches have streamlined this process. For example, a method developed at Virginia Commonwealth University starts with a more affordable material and reduces the process to three high-yielding steps.[3] This route features an early-stage insertion of the crucial cyclopropylamine moiety, followed by a chemoselective C-acylation and a tandem cyclization/SNAr reaction.[28] This improved synthesis has been successfully adapted into a continuous flow process with a residence time of only 4.7 minutes and an overall isolated yield of 83%, showcasing the power of modern synthetic design and technology.[28][29]
Part 5: Experimental Protocols
To provide a practical context, here are representative, literature-derived protocols.
Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization[25]
-
Objective: To synthesize an ethyl-quinolon-4-one-3-carboxylate via microwave-assisted cyclization.
-
Materials: Anilidomethylenemalonate intermediate, diphenyl ether.
-
Procedure:
-
Place the anilidomethylenemalonate intermediate (1.0 mmol) in a microwave process vial.
-
Add diphenyl ether (2 mL) as a high-boiling solvent and energy transfer medium.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature of 250 °C for 10-20 minutes.
-
After the reaction, cool the vial to room temperature.
-
Add hexane or cyclohexane to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
Protocol 2: Final Step in Levofloxacin Synthesis - Nucleophilic Substitution[32]
-
Objective: To synthesize Levofloxacin by reacting the core intermediate with N-methylpiperazine.
-
Materials: (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][28]benzoxazine-6-carboxylic acid (Core Intermediate), N-methylpiperazine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a round-bottom flask equipped with a stirrer and condenser, add the Core Intermediate (1 mol equivalent).
-
Add DMSO as the solvent (e.g., ~200 mL for a 1 mol scale).
-
Add N-methylpiperazine (2 mol equivalents).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and quench by pouring it into ice water.
-
The crude Levofloxacin will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the stable hemihydrate form.[31]
-
Conclusion and Future Outlook
The synthesis of substituted fluoroquinolones has evolved from robust, high-temperature classical methods to highly efficient, catalyzed, and technologically advanced processes. While the Gould-Jacobs reaction remains a workhorse for core synthesis, modern palladium- and copper-catalyzed reactions offer unparalleled scope and mildness. Furthermore, enabling technologies like microwave and continuous flow are redefining the standards for efficiency and scalability in pharmaceutical manufacturing.
Looking forward, the field is moving towards greener and more sustainable synthetic practices.[23] This includes the use of recyclable catalysts, solvent-free reaction conditions, and flow processes that minimize waste and energy consumption.[27][32][33] As the challenge of antibiotic resistance continues to grow, the development of innovative, efficient, and sustainable synthetic routes will be more critical than ever in the quest for the next generation of fluoroquinolone therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 22. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijbpas.com [ijbpas.com]
- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. derpharmachemica.com [derpharmachemica.com]
- 31. sciforum.net [sciforum.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-Bromo-7-fluoroquinoline and 4-chloro-7-fluoroquinoline: A Guide for Researchers
In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. Within this chemical class, halogenated quinolines, particularly fluoroquinolones, have garnered significant attention. This guide provides a detailed comparative analysis of two such analogs: 4-Bromo-7-fluoroquinoline and 4-chloro-7-fluoroquinoline. We will delve into their known biological activities, explore the underlying mechanisms of action, and present relevant experimental data to assist researchers in selecting the appropriate molecule for their specific applications.
The Significance of Halogen Substitution in Quinoline Activity
The introduction of halogen atoms into the quinoline ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic characteristics, including its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets. The substitution at the 4-position of the quinoline ring with either a bromine or a chlorine atom, coupled with a fluorine atom at the 7-position, presents an intriguing case for comparative biological evaluation.
Physicochemical Properties: A Foundation for Biological Action
| Property | This compound | 4-chloro-7-fluoroquinoline | Rationale |
| Molecular Weight | ~226.05 g/mol | ~181.59 g/mol | Bromine is a heavier atom than chlorine. |
| Lipophilicity (logP) | Expected to be higher | Expected to be lower | Bromine is generally more lipophilic than chlorine. |
| Electronegativity of 4-substituent | Lower | Higher | Chlorine is more electronegative than bromine. |
| Polarizability of 4-substituent | Higher | Lower | The larger electron cloud of bromine makes it more polarizable. |
These subtle yet significant differences in physicochemical properties can influence how each compound interacts with biological membranes and target enzymes, potentially leading to variations in their activity profiles. For instance, higher lipophilicity might enhance membrane permeability but could also lead to increased non-specific binding.
Comparative Biological Activities: Antimicrobial and Anticancer Potential
While direct head-to-head studies are scarce, the broader literature on fluoroquinolones provides a framework for understanding the potential biological activities of these two compounds. The primary mechanism of action for the antimicrobial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[3][4]
In the context of anticancer activity, some fluoroquinolone derivatives have been shown to target human topoisomerase II, an enzyme functionally similar to bacterial topoisomerases, leading to apoptosis in cancer cells.[5]
Antimicrobial Activity
The antimicrobial efficacy of fluoroquinolones is influenced by the substituents on the quinoline ring. While specific Minimum Inhibitory Concentration (MIC) data for this compound and 4-chloro-7-fluoroquinoline against a range of bacterial strains is not available in the reviewed literature, structure-activity relationship (SAR) studies on related compounds suggest that the nature of the halogen at various positions can modulate potency and spectrum of activity.[6] For instance, in a study on 7-substituted 4-aminoquinolines, 7-bromo and 7-chloro analogs showed comparable antiplasmodial activity, while the 7-fluoro analog was less potent.[6] Although this is a different quinoline scaffold, it highlights the potential for differential activity based on halogen substitution.
It is hypothesized that the larger and more polarizable bromine atom in this compound might lead to altered binding interactions with the active site of DNA gyrase or topoisomerase IV compared to the smaller chlorine atom in 4-chloro-7-fluoroquinoline. This could translate to differences in their inhibitory potency and spectrum of activity against various bacterial species.
Anticancer Activity
The potential of fluoroquinolones as anticancer agents is an expanding area of research. The mechanism often involves the inhibition of human topoisomerase II, leading to cell cycle arrest and apoptosis. The choice of halogen substituent can influence the cytotoxicity of these compounds. For example, a comparative in vitro study on bromo- and chloro-substituted flavones (a different class of compounds) demonstrated that the bromo-chloro substituted flavone exhibited the strongest cytotoxic activity against canine lymphoma and leukemia cells.[7] This suggests that the presence and nature of halogen atoms are critical determinants of anticancer potential.
For this compound and 4-chloro-7-fluoroquinoline, their relative efficacy against different cancer cell lines would likely depend on factors such as their ability to penetrate cancer cell membranes and their specific interactions with human topoisomerase II isoforms.
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these two compounds, we provide detailed, step-by-step methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted protocol.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare Stock Solutions: Dissolve this compound and 4-chloro-7-fluoroquinoline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT assay to determine cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 4-chloro-7-fluoroquinoline. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for the DNA gyrase inhibition assay.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and varying concentrations of this compound or 4-chloro-7-fluoroquinoline in a suitable reaction buffer.
-
Initiate Reaction: Initiate the supercoiling reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration. The IC50 value can be determined by quantifying the band intensities.
Conclusion and Future Directions
The comparative analysis of this compound and 4-chloro-7-fluoroquinoline presents a compelling area for further investigation. Based on established structure-activity relationships within the quinoline class, it is plausible that the bromo-substituted analog may exhibit enhanced lipophilicity, potentially leading to improved cell permeability and, consequently, altered biological activity compared to its chloro- counterpart. However, without direct experimental evidence, this remains speculative.
Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to conduct a direct, head-to-head comparison of these two compounds. Such studies will provide invaluable data on their relative antimicrobial and anticancer potencies, shedding light on the nuanced effects of halogen substitution at the 4-position of the 7-fluoroquinoline scaffold. This knowledge will not only aid in the selection of the optimal compound for specific therapeutic applications but also contribute to the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
A Spectroscopic Guide to the Isomers of 4-Bromo-7-fluoroquinoline: An In-depth Technical Comparison for Researchers
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinolines, and their halogenated derivatives, represent a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of bromo- and fluoro-moieties significantly modulates the electronic and steric properties of the quinoline ring, thereby influencing biological activity. Consequently, the unambiguous identification of specific isomers is a critical step in the synthesis and characterization of novel drug candidates.
This guide provides a comprehensive spectroscopic comparison of 4-bromo-7-fluoroquinoline and its positional isomers. As a Senior Application Scientist, my objective is to move beyond a mere listing of data. Instead, this document will delve into the causality behind the expected spectral differences, grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. While experimental data for all possible isomers is not always readily available in the public domain, we can predict and interpret their spectroscopic characteristics with a high degree of confidence based on established principles and data from closely related analogues.
The Structural Landscape of Bromo-Fluoro-Quinolines
The quinoline ring system is a bicyclic aromatic heterocycle. The positions of the bromine and fluorine substituents dramatically influence the electron density distribution and, consequently, the spectroscopic signatures of the molecule. This guide will focus on the comparison of this compound with its isomers, such as 5-bromo-7-fluoroquinoline and 6-bromo-7-fluoroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity of the atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic effects of the bromo and fluoro substituents. The electronegative fluorine atom will generally cause a downfield shift (to higher ppm values) for nearby protons, while the bromine atom has a more complex effect, influencing the spectrum through both inductive and anisotropic effects.
Expected ¹H NMR Spectral Characteristics:
-
This compound: We would anticipate a complex aromatic region. The proton at position 8 (H-8) is expected to be a doublet, coupled to the fluorine at position 7. The protons on the pyridine ring (H-2 and H-3) will also exhibit characteristic shifts and couplings.
-
Isomeric Comparison: The relative positions of the protons and the halogen substituents will result in distinct splitting patterns and chemical shifts. For instance, in 6-bromo-7-fluoroquinoline, the proton at H-5 would likely appear as a singlet, while in 5-bromo-7-fluoroquinoline, H-6 would be a doublet coupled to the fluorine at C-7.
To illustrate the influence of substituent positioning, consider the experimental data for the related 6-bromo-8-cyanoquinoline and 8-bromo-6-cyanoquinoline isomers.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) |
| 6-Bromo-8-cyanoquinoline | 9.08 (d) | 7.58 (dd) | 8.17-8.22 (m) | 8.17-8.22 (m) | 8.17-8.22 (m) |
| 8-Bromo-6-cyanoquinoline | 9.13 (dd) | 7.60 (dd) | 8.19 (dd) | 8.22 (d) | 8.25 (d) |
Data sourced from a study on substituted quinolines.[1]
This data clearly demonstrates how altering the substituent positions leads to discernible changes in the chemical shifts and multiplicities of the aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached and nearby atoms.
Expected ¹³C NMR Spectral Characteristics:
-
The carbon atoms directly bonded to the fluorine and bromine atoms will exhibit the most significant shifts. The C-F bond will result in a large downfield shift for C-7 in this compound, and this signal will appear as a doublet due to one-bond C-F coupling.
-
The C-Br bond will also cause a downfield shift for C-4, though typically less pronounced than the C-F effect.
-
The chemical shifts of the other carbon atoms will be influenced by the inductive and resonance effects of the halogens, providing a unique fingerprint for each isomer.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro-Substituent
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal will be characteristic of its position on the quinoline ring. Furthermore, coupling to nearby protons (e.g., H-6 and H-8 in 7-fluoroquinolines) will provide valuable structural information.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of bromo-fluoro-quinoline isomers.
Caption: Generalized workflow for NMR data acquisition and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For bromo-fluoro-quinoline isomers, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Mass Spectral Characteristics:
-
Molecular Ion Peak: All isomers of this compound will have the same molecular weight (approximately 226.05 g/mol ).[2] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺).
-
Fragmentation Pattern: While the molecular ion peak will be the same for all isomers, the fragmentation pattern upon ionization can differ, providing clues to the substitution pattern. However, for isomers with similar stability, the fragmentation patterns may be very similar.
The table below shows the predicted m/z values for various adducts of bromo-fluoro-quinoline isomers, which can be useful in interpreting electrospray ionization (ESI) mass spectra.
| Isomer | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | C₉H₅BrFN | 224.95894 | 225.96622 | 247.94816 |
| 5-Bromo-7-fluoroquinoline | C₉H₅BrFN | 224.95894 | 225.96622 | 247.94816 |
| 6-Bromo-7-fluoroquinoline | C₉H₅BrFN | 224.95894 | 225.96622 | 247.94816 |
Data predicted by computational tools and available on PubChem.[3][4]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A simplified workflow for mass spectrometry analysis.
Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
Infrared (IR) Spectroscopy
Expected IR Spectral Characteristics:
-
C-F Stretch: A strong absorption band is expected in the region of 1000-1400 cm⁻¹, corresponding to the C-F stretching vibration. The exact position will be influenced by the overall electronic structure of the quinoline ring.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: The spectra will also show characteristic absorptions for the aromatic C-H stretches (above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the quinoline ring (typically in the 1400-1600 cm⁻¹ region).
While these general features will be present for all isomers, the precise frequencies and intensities of the absorption bands will vary, providing a unique IR fingerprint for each compound.
Experimental Protocol for FT-IR Data Acquisition
A common and straightforward method for solid samples is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the bromo-fluoro-quinoline sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg).
-
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Expected UV-Vis Spectral Characteristics:
-
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions.
-
The positions and intensities of these absorption maxima (λ_max) will be influenced by the bromo and fluoro substituents. Both halogens can act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline.
-
The specific substitution pattern of each isomer will lead to subtle differences in their UV-Vis spectra, which can be useful for differentiation, particularly when combined with other spectroscopic techniques. For instance, the UV absorption spectra of ciprofloxacin, lomefloxacin, and enrofloxacin, all fluoroquinolone antibiotics, show significant overlap but have distinct absorption maxima.[5]
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the bromo-fluoro-quinoline isomer of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic characterization of this compound and its isomers requires a multi-faceted approach. While each technique provides valuable information, it is the synergistic combination of NMR, MS, IR, and UV-Vis spectroscopy that allows for the unambiguous structural elucidation and differentiation of these closely related compounds. This guide has outlined the theoretical basis for the expected spectral differences and provided standardized protocols for data acquisition. For researchers in the field of drug discovery and development, a thorough understanding of these spectroscopic principles is indispensable for the confident characterization of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 5-bromo-7-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 6-bromo-7-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 5. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 4-Bromo-7-fluoroquinoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. 4-Bromo-7-fluoroquinoline, a halogenated quinoline derivative, presents a unique analytical challenge due to its specific chemical properties. This guide provides an in-depth comparison of proposed analytical methodologies for its quantification, grounded in the principles of scientific integrity and adherence to regulatory standards. As no specific validated methods for this compound are readily available in published literature, this document outlines the development and validation of two robust methods: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental choices and validation protocols are explained with causality, drawing from established practices for similar aromatic and quinoline-based compounds.
The Importance of Validated Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This is a critical component of the drug development process, ensuring data quality and regulatory compliance. All proposed methodologies in this guide are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the required validation characteristics for various analytical procedures.[3][4][5]
Method 1: High-Performance Liquid Chromatography (HPLC) for Specificity and Sensitivity
Reverse-phase HPLC is the proposed method of choice for the accurate and specific quantification of this compound, particularly in complex matrices where excipients or impurities may be present. The hydrophobicity of the aromatic quinoline structure makes it well-suited for retention on a non-polar stationary phase.[6][7]
Proposed HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution (e.g., 1 mg/mL).[8]
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
For test samples, dissolve the material in the initial mobile phase composition and filter through a 0.45 µm syringe filter to remove particulates that could damage the column.[9][10][11]
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as the initial choice due to its versatility in retaining aromatic compounds.[12][13]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and a buffered aqueous solution (Solvent A), such as 20 mM potassium phosphate adjusted to pH 3.0, is proposed. A gradient starting from 30% B to 80% B over 15 minutes should provide good separation. The pH of the mobile phase is critical for controlling the ionization state of analytes and ensuring reproducible retention times.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), which for quinoline derivatives is typically in the UV region.[15] A diode array detector can be used to scan for the optimal wavelength during method development.
-
Injection Volume: 10 µL.
Validation Parameters (as per ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks at the retention time of this compound.[2]
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between peak area and concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked placebo). Results are expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of a single standard solution.
-
Intermediate Precision: Assays performed by different analysts on different days. The Relative Standard Deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[2]
Method 2: UV-Vis Spectrophotometry for Rapid Quantification
For rapid, high-throughput analysis where high specificity is not the primary concern (e.g., in-process controls of a pure substance), UV-Vis spectrophotometry offers a simpler and faster alternative. This technique relies on the inherent absorbance of UV light by the quinoline chromophore.[15][16]
Proposed UV-Vis Method Development Workflow
Caption: Workflow for UV-Vis Method Development and Validation.
Experimental Protocol: UV-Vis Spectrophotometry
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol (e.g., 100 µg/mL).[15] The choice of solvent is critical as it can influence the absorption spectrum.[17]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
2. Spectrophotometric Measurement:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a dilute solution of this compound from approximately 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Quinolines typically exhibit strong absorption in the UV region.[15][18]
-
Measurement: Measure the absorbance of all standards and samples at the predetermined λmax.
Validation Parameters (as per ICH Q2(R1))
-
Specificity: While less specific than HPLC, specificity can be assessed by scanning potential interfering substances (e.g., excipients) to ensure they do not absorb significantly at the analytical wavelength.
-
Linearity: A calibration curve of absorbance versus concentration should be plotted. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the analysis of samples with known concentrations and expressed as percent recovery.
-
Precision: Assessed through repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or with different instruments). RSD should be within acceptable limits.
-
LOD & LOQ: Can be determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by testing the effect of small variations in parameters like sample stability over time.
Comparative Guide: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | High: Capable of separating the analyte from impurities and degradation products. | Low to Moderate: Susceptible to interference from other compounds that absorb at the same wavelength. |
| Sensitivity | High: Can detect and quantify low concentrations (ng/mL to pg/mL). | Moderate: Typically suitable for concentrations in the µg/mL to mg/mL range. |
| Application | Ideal for stability testing, impurity profiling, and quantification in complex matrices. | Best suited for the quantification of pure substances, dissolution testing, or in-process controls. |
| Speed | Slower, with typical run times of 10-30 minutes per sample. | Very fast, with measurements taking only a few seconds per sample. |
| Complexity | More complex instrumentation and method development. Requires skilled operators. | Simple instrumentation and straightforward operation. |
| Cost | Higher initial instrument cost and ongoing solvent/column expenses. | Lower initial instrument cost and minimal running costs. |
Decision-Making Workflow
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be developed into robust, validated methods for the quantification of this compound. The superior specificity and sensitivity of a reverse-phase HPLC method make it the definitive choice for regulatory submissions, stability studies, and the analysis of complex mixtures. Conversely, for rapid, routine analysis of the pure compound, UV-Vis spectrophotometry provides a cost-effective and efficient alternative. The ultimate selection should be guided by the specific analytical requirements, including the nature of the sample, the need for impurity profiling, and the desired sensitivity, all within the framework of a thorough validation process as outlined by ICH guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. sartorius.com [sartorius.com]
- 10. organomation.com [organomation.com]
- 11. mun.ca [mun.ca]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling with 4-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and functional materials. Consequently, the efficient and selective functionalization of this heterocycle is of paramount importance in medicinal chemistry and materials science. Among the various synthetic strategies, palladium- and nickel-catalyzed cross-coupling reactions of halo-quinolines have emerged as powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth technical comparison of emerging and established catalytic systems for the cross-coupling of 4-bromoquinoline, a key building block in organic synthesis.
The Challenge of 4-Bromoquinoline Coupling: A Mechanistic Perspective
The cross-coupling of 4-bromoquinoline presents unique challenges. The nitrogen atom in the quinoline ring can coordinate to the metal center of the catalyst, potentially impeding the catalytic cycle. Furthermore, the electronic properties of the quinoline ring can influence the reactivity of the C-Br bond. A successful catalyst must therefore exhibit high activity and selectivity, while also tolerating the Lewis basicity of the quinoline nitrogen.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Comparative Performance of Catalytic Systems
The selection of an optimal catalyst system is contingent upon the specific cross-coupling reaction being performed. Below, we compare the performance of various catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with 4-bromoquinoline and analogous substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and vinyl-quinoline structures. The choice of ligand is critical in achieving high yields, particularly with the potentially coordinating 4-bromoquinoline substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Good | A classic, reliable catalyst for a range of substrates.[1] |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Bulky, electron-rich phosphine ligands like SPhos often provide superior yields under milder conditions.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | High | Another widely used and effective catalyst system.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | Good to High | Nickel catalysts are emerging as a cost-effective and highly active alternative to palladium.[2] |
Note: Yields are generalized from data on analogous brominated heterocycles and aryl bromides.[1][2]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-aminoquinolines, which are prevalent in bioactive molecules. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃/BINAP | BINAP | NaOtBu | Toluene | 80-100 | High | A well-established system for the amination of aryl bromides.[3] |
| Pd(OAc)₂/XPhos | XPhos | K₃PO₄ | Dioxane | 100 | Excellent | Modern bulky biaryl phosphine ligands can offer improved performance, especially for challenging substrates.[4] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room-temperature reactions.[1] |
Note: Yields are generalized from data on analogous brominated heterocycles and aryl bromides.[1][3][4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and functional materials.[1]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT-60 | High | The classic Sonogashira conditions are often effective for a range of substrates.[5] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | High | A common and reliable catalyst system for Sonogashira couplings.[6] |
| Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 110 | Good | Copper-free conditions can be advantageous for certain substrates to avoid side reactions.[6] |
Note: Yields are generalized from data on analogous brominated heterocycles and aryl bromides.[5][6]
Heck Reaction: Vinylation of 4-Bromoquinoline
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Good | A standard protocol for the Heck reaction.[1] |
| Herrmann's Catalyst | - | NaOAc | NMP | 140 | High | A highly active palladacycle catalyst. |
| Pd/C | - | K₂CO₃ | DMAc | 110 | Good | Heterogeneous catalysts offer the advantage of easier separation and recycling. |
Note: Yields are generalized from data on analogous aryl bromides.[1]
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental procedures for the cross-coupling of 4-bromoquinoline. Note: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 4-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., SPhos, 1.0-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., toluene/water, 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 eq) to a dry Schlenk tube.
-
Add 4-bromoquinoline (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (e.g., 80-120 °C) until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add 4-bromoquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., toluene or THF) and the amine base (e.g., triethylamine, 2.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
In a sealed tube, combine 4-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent (e.g., DMF or NMP).
-
Seal the tube and heat to 100-140°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Process
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for benchmarking new catalysts in cross-coupling reactions.
Conclusion: Navigating the Catalyst Landscape
The successful cross-coupling of 4-bromoquinoline hinges on the judicious selection of the catalytic system. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ remain a viable option. However, for more challenging transformations, including the coupling of sterically hindered substrates or the need for milder reaction conditions, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in combination with Pd(OAc)₂, demonstrate superior performance. The emergence of highly active nickel-based catalysts also presents a cost-effective and powerful alternative.
This guide provides a foundational framework for researchers to navigate the selection of an optimal catalytic system for their specific synthetic targets involving 4-bromoquinoline. It is imperative to recognize that the data presented for analogous systems serves as a strong indicator of expected performance, but empirical validation through systematic screening and optimization remains a cornerstone of successful catalyst development and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antimalarial Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the performance of quinoline derivatives as antimalarial agents. Synthesizing technical accuracy with field-proven insights, this document is designed to be a valuable resource for researchers engaged in antimalarial drug discovery and development.
Introduction: The Enduring Legacy of Quinolines in the Fight Against Malaria
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. For centuries, quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy, starting with the discovery of quinine in the bark of the Cinchona tree.[1] This class of drugs has since expanded to include synthetic derivatives such as chloroquine, mefloquine, and primaquine, each with distinct mechanisms of action, efficacy profiles, and limitations. This guide will explore the comparative antimalarial activity of these key quinoline derivatives, delving into their mechanisms of action, resistance profiles, and the structure-activity relationships that govern their therapeutic potential. We will also provide detailed experimental protocols and comparative data to aid researchers in their quest for the next generation of antimalarial agents.
Core Mechanisms of Action: Targeting the Parasite's Achilles' Heel
The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine and the quinolinemethanols like quinine and mefloquine, is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[2][3] Plasmodium parasites, during their intraerythrocytic stage, degrade host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin.[3][4]
Quinoline derivatives are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[5] Here, they are thought to interfere with hemozoin formation, leading to a buildup of toxic free heme that ultimately kills the parasite.[3][5] While this is the most widely accepted hypothesis, the precise molecular targets of quinine and mefloquine are not yet fully characterized and may involve interactions with specific parasite proteins.[2]
In contrast, the 8-aminoquinolines, such as primaquine and tafenoquine, have a distinct mechanism of action. They are primarily effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse.[6][7] Their activity is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress and damage parasite macromolecules.[6]
More recent research has identified a new generation of quinolones that target the parasite's mitochondrial respiratory chain, specifically the NADH:ubiquinone oxidoreductase (NDH2) and cytochrome bc1 complex.[8] This dual-targeting mechanism offers a promising strategy to combat drug-resistant malaria.
Visualizing the Mechanism: Inhibition of Heme Detoxification
Caption: Inhibition of heme detoxification by quinoline antimalarials.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The in vitro efficacy of antimalarial compounds is typically assessed by determining their 50% inhibitory concentration (IC50) against various strains of P. falciparum. This provides a quantitative measure of a drug's potency and its activity against both drug-sensitive and drug-resistant parasites. The following tables summarize the comparative in vitro activities of key quinoline derivatives.
Table 1: In Vitro Efficacy (IC50) Against Chloroquine-Sensitive P. falciparum Strains
| Compound/Drug | P. falciparum Strain | IC50 (nM) |
| Chloroquine | 3D7 | 8 - 25 |
| Quinine | 3D7 | 50 - 150 |
| Mefloquine | 3D7 | 5 - 20 |
| Primaquine | 3D7 | >1000 |
| Tafenoquine | 3D7 | >1000 |
Note: Data compiled from multiple sources. Actual IC50 values can vary depending on the specific laboratory conditions and assay used.
Table 2: In Vitro Efficacy (IC50) Against Chloroquine-Resistant P. falciparum Strains
| Compound/Drug | P. falciparum Strain | IC50 (nM) |
| Chloroquine | Dd2 | 100 - 500 |
| Chloroquine | K1 | >200 |
| Quinine | Dd2 | 100 - 400 |
| Mefloquine | W2 | 10 - 50 |
| Mefloquine | Dd2 | 20 - 80 |
| Ferroquine | W2 | 10 - 30[9] |
| TDR 58845 | W2 | 5.52 - 89.8[10] |
| TDR 58846 | W2 | 5.52 - 89.8[10] |
Note: Data compiled from multiple sources.[9][10] Actual IC50 values can vary depending on the specific laboratory conditions and assay used.
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies in animal models, typically using Plasmodium berghei in mice, are crucial for evaluating the therapeutic efficacy of antimalarial candidates in a whole-organism system. The Peter's 4-day suppressive test is a standard assay used to assess the ability of a compound to inhibit parasite growth during an established infection.
Table 3: Comparative In Vivo Efficacy of Quinolines Against P. berghei in Mice
| Compound/Drug | Dosing Regimen (mg/kg/day) | Parasitemia Suppression (%) | Reference |
| Chloroquine | 10 | >95 | [11] |
| Mefloquine | 10 | >95 | [12] |
| Quinoline-sulfonamide hybrid | 100 | 96.42 | [13] |
| TDR 58845 | 40 | 100 (cure) | [10] |
| TDR 58846 | 40 | 100 (cure) | [10] |
Note: Data represents a selection of published results and may vary based on the specific experimental conditions.[10][11][12][13]
Structure-Activity Relationships: Designing Better Quinolines
The antimalarial activity of quinoline derivatives is highly dependent on their chemical structure. Key structural features that influence efficacy include:
-
The 7-Chloro Group: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position of the quinoline ring is crucial for activity.[14]
-
The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly impacts potency and the ability to overcome chloroquine resistance. Modifications to the length and basicity of this side chain have led to the development of compounds with improved activity against resistant strains.[15]
-
The Quinolinemethanol Moiety: In compounds like mefloquine, the trifluoromethyl groups at the 2- and 8-positions are important for their antimalarial action.[1]
-
Hybrid Molecules: Linking a quinoline scaffold to other pharmacophores, such as artemisinin or ferrocene, has emerged as a promising strategy to develop hybrid drugs with enhanced efficacy and the potential to circumvent resistance.[9][16]
Clinical Performance and Limitations: A Real-World Perspective
While preclinical data provides valuable insights, the ultimate measure of an antimalarial drug's utility is its performance in clinical settings.
-
Chloroquine: Once the drug of choice for malaria treatment and prophylaxis, its widespread use has been severely limited by the emergence of resistant P. falciparum and, more recently, P. vivax strains.[17]
-
Quinine: Remains an important treatment for severe malaria, but its use is associated with a range of adverse effects known as cinchonism, which can include tinnitus, headache, and nausea.[6][18]
-
Mefloquine: Effective against many chloroquine-resistant strains, its use for prophylaxis has been controversial due to potential neuropsychiatric side effects.[11][19]
-
Primaquine and Tafenoquine: Essential for the radical cure of P. vivax and P. ovale malaria, their use is contraindicated in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolysis.[7][20]
Table 4: Comparative Clinical Efficacy and Key Adverse Events
| Drug | Indication | 28-Day Cure Rate (vs. Resistant P. falciparum) | Common Adverse Events |
| Chloroquine | Treatment & Prophylaxis | Low (<30% in many areas)[17] | Pruritus (especially in dark-skinned individuals), gastrointestinal upset |
| Quinine | Treatment of Severe Malaria | High (often used in combination) | Cinchonism (tinnitus, headache, nausea), hypoglycemia[6][18] |
| Mefloquine | Treatment & Prophylaxis | High (>90% in many areas)[17] | Dizziness, nausea, sleep disturbances, neuropsychiatric effects[11][19] |
| Primaquine | Radical Cure of P. vivax/ovale | Not applicable | Hemolytic anemia in G6PD deficient individuals, gastrointestinal upset |
| Tafenoquine | Radical Cure of P. vivax | Not applicable | Hemolytic anemia in G6PD deficient individuals, dizziness, nausea[20] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the reproducible evaluation of novel quinoline derivatives, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This assay is a widely used, fluorescence-based method to determine the IC50 of antimalarial compounds against the erythrocytic stages of P. falciparum.[2][16]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well microtiter plates
-
Test compounds and control drugs (e.g., chloroquine, artesunate)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)[2]
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.
-
Parasite Addition: Add a suspension of P. falciparum-infected RBCs (typically 1% parasitemia and 2% hematocrit) to each well.[3]
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[3]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[2]
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Testing (Peter's 4-Day Suppressive Test)
This standard in vivo model assesses the schizonticidal activity of a compound against an early-stage P. berghei infection in mice.[5][11]
Materials:
-
P. berghei-infected donor mouse
-
Experimental mice (e.g., Swiss albino or BALB/c)
-
Saline solution
-
Test compound and control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect experimental mice intraperitoneally with P. berghei-parasitized RBCs.[11]
-
Treatment: Begin oral or subcutaneous administration of the test compound and control drug 2-4 hours post-infection and continue daily for four consecutive days.[1][11]
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized RBCs by microscopic examination.[5]
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group.
Visualizing the Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for the Peter's 4-day suppressive test.
Conclusion: The Future of Quinolines in Antimalarial Chemotherapy
Quinoline derivatives have a rich history and remain a vital component of our arsenal against malaria. While the efficacy of older drugs like chloroquine has been compromised by widespread resistance, the quinoline scaffold continues to be a privileged structure in the design of new antimalarial agents.[21] Ongoing research into structure-activity relationships, the development of hybrid molecules, and the exploration of novel mechanisms of action, such as the targeting of the parasite's mitochondrial respiratory chain, offer exciting avenues for the future.[8][16] A comprehensive understanding of the comparative performance of different quinoline derivatives, as outlined in this guide, is essential for the rational design and development of the next generation of therapies that can overcome the challenge of drug-resistant malaria.
References
- 1. mmv.org [mmv.org]
- 2. iddo.org [iddo.org]
- 3. benchchem.com [benchchem.com]
- 4. A double-blind comparative clinical trial of mefloquine and chloroquine in symptomatic falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinine (Qualaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quinine - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. ajpp.in [ajpp.in]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-7-fluoroquinoline
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-7-fluoroquinoline is foundational to discovery. This compound, a member of the halogenated quinoline class, serves as a valuable building block in medicinal chemistry.[1][2][3] However, its chemical structure necessitates a rigorous and well-understood safety protocol. The presence of bromine and fluorine atoms on an aromatic quinoline core suggests specific hazards that must be proactively managed.
This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating culture of laboratory safety.
Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'
Before any container is opened, a thorough understanding of the potential risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from closely related structural analogs and the parent quinoline molecule.
Inferred Hazards from Analogous Compounds:
-
Acute Toxicity: Similar brominated and fluorinated quinolines are classified as harmful if swallowed and harmful in contact with skin.[4]
-
Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation or damage.[4][5][6][7] Direct contact can lead to immediate chemical burns.
-
Respiratory Irritation: As a solid powder, this compound poses a risk of respiratory tract irritation if dust is inhaled.[4][6][7]
-
Systemic Effects: The broader class of fluoroquinolones, while used as antibiotics, is associated with serious systemic side effects, highlighting the potential for biological activity.[8][9]
The primary routes of exposure are inhalation of dust, dermal (skin) contact, ocular (eye) contact, and accidental ingestion. A site-specific risk assessment is mandatory before beginning any procedure to evaluate the quantities being used, the potential for aerosolization, and the specific manipulations involved.
The Core Ensemble: Selecting Appropriate PPE
Effective protection is a multi-layered system, starting with engineering controls and culminating in the last line of defense: personal protective equipment. The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task.
Primary Containment (Engineering Controls)
The most critical piece of safety equipment is not worn, but worked within.
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable. The fume hood contains dust and vapors, protecting the user from respiratory exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing Solid | Chemical Safety Goggles | Double Nitrile Gloves | Standard Lab Coat | Required if outside a fume hood |
| Preparing Solutions | Chemical Safety Goggles | Double Nitrile Gloves | Standard Lab Coat | Not required if inside a fume hood |
| Large-Scale Operations | Face Shield over Goggles | Chemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) | Chemical-Resistant Apron over Lab Coat | As determined by risk assessment |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron or Coveralls | Air-Purifying Respirator (APR) with organic vapor/particulate cartridges |
Causality of PPE Choices:
-
Hand Protection: Chemically protective gloves are essential to prevent dermal absorption.[12][13] Nitrile gloves offer good initial protection for incidental contact. Double-gloving is a best practice when handling the solid, as it allows for the removal of a potentially contaminated outer glove without exposing the skin. For prolonged contact or immersion, more robust gloves like neoprene or butyl rubber should be considered; always consult the glove manufacturer's resistance charts.
-
Eye and Face Protection: Chemical safety goggles are mandatory as they form a seal around the eyes, protecting from splashes and airborne dust.[13][14] Standard safety glasses are insufficient. When there is a significant risk of splashing, such as during large-scale transfers or spill cleanup, a full face shield must be worn over the safety goggles.[12]
-
Body Protection: A flame-resistant lab coat protects the skin and personal clothing from minor spills and contamination.[12] For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: While the fume hood is the primary control, respiratory protection may be needed for cleaning up spills or if engineering controls fail or are unavailable.[6][7] A properly fitted respirator with the correct cartridges is essential in these scenarios.
Standard Operating Procedure: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely weighing solid this compound and preparing a stock solution. It is designed as a self-validating system where safety checks are integrated into the workflow.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Step-by-Step Methodology
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment: beaker, spatula, magnetic stir bar, graduated cylinder, flask with a cap, wash bottle with solvent, and labeled waste container.
-
Place a chemical-resistant absorbent pad on the work surface inside the hood.
-
Prepare a designated, clearly labeled container for "Halogenated Organic Waste".[10][12]
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second, outer pair of nitrile gloves.
-
-
Weighing the Solid Compound:
-
Inside the fume hood, place a piece of creased weigh paper on the analytical balance and tare it.
-
Using a clean spatula, carefully transfer the desired amount of this compound onto the weigh paper. Perform this action slowly to avoid creating airborne dust.
-
Once the desired mass is obtained, record it in your laboratory notebook.
-
-
Preparing the Solution:
-
Place the magnetic stir bar into the designated flask.
-
Add the appropriate volume of solvent to the flask.
-
Carefully pick up the weigh paper and transfer the solid into the flask containing the solvent.
-
Using the wash bottle, rinse any residual solid from the weigh paper into the flask.
-
Cap the flask and place it on a stir plate until the solid is fully dissolved.
-
-
Immediate Cleanup and Decontamination:
-
Dispose of the used weigh paper and any contaminated wipes directly into the "Halogenated Organic Waste" container.
-
Carefully remove the outer pair of gloves and dispose of them in the same waste container.
-
With the inner gloves still on, wipe the spatula and any affected surfaces with a solvent-dampened cloth, disposing of it as hazardous waste.
-
Emergency Protocols: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Decontamination & Waste Disposal Plan
Proper disposal is a critical component of the handling process, essential for both safety and environmental protection.
-
Waste Segregation: this compound is a halogenated organic compound.[15][16] All waste contaminated with this substance—including excess solid, solutions, contaminated gloves, weigh paper, and rinsates—must be collected in a dedicated "Halogenated Organic Waste" stream.[10][12][15] Do not mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[16][17]
-
Container Management:
-
Use a designated, leak-proof container with a secure lid, clearly labeled "Hazardous Waste: Halogenated Organics" and listing "this compound" as a component.[10][12]
-
Keep the container closed at all times, except when adding waste.[16]
-
Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[12]
-
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[10][12] The standard disposal method for such compounds is high-temperature incineration to ensure complete destruction.[18]
By integrating this expert-level understanding of hazards with meticulous operational procedures, researchers can confidently and safely utilize this compound, ensuring personal safety while advancing the frontiers of science.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. gov.uk [gov.uk]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. pharmastate.academy [pharmastate.academy]
- 15. bucknell.edu [bucknell.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
